Product packaging for Phenothiazine-10-carbonyl chloride(Cat. No.:CAS No. 18956-87-1)

Phenothiazine-10-carbonyl chloride

Cat. No.: B091198
CAS No.: 18956-87-1
M. Wt: 261.73 g/mol
InChI Key: MJRIZSDRKPPHTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Phenothiazine (B1677639) Core and its Derivatives in Chemical Science

The phenothiazine core is a tricyclic heterocyclic compound with the chemical formula S(C₆H₄)₂NH. wikipedia.org It consists of two benzene (B151609) rings fused to a central thiazine (B8601807) ring, which contains both a sulfur and a nitrogen atom. wikipedia.orgresearchgate.net This unique structural arrangement makes phenothiazine an electron-rich system, capable of participating in various chemical reactions and forming stable radical cations. researchgate.netmdpi.com

Phenothiazine and its derivatives are highly bioactive and have a rich history in chemical science. wikipedia.org The chemical structure of phenothiazine serves as a valuable molecular template for developing agents that can interact with a wide range of biological processes. nih.gov Consequently, phenothiazine derivatives have found applications in numerous fields. They are recognized for their roles as antipsychotics, antihistamines, antiemetics, and have been investigated for potential applications as anticancer agents, multidrug resistance modifiers, and even in advanced batteries and fuel cells. wikipedia.orgnih.govnih.govacs.org The versatility of the phenothiazine scaffold allows for extensive derivatization, leading to compounds with tailored pharmacological and chemical properties. jmedchem.comwisdomlib.org

Significance of Phenothiazine-10-carbonyl chloride as a Versatile Synthetic Intermediate

This compound, with the CAS number 18956-87-1, is a key reagent in organic synthesis. guidechem.comchemicalbook.com Its significance lies in its function as a versatile synthetic intermediate, primarily for introducing the phenothiazine moiety into other molecules. The compound consists of the phenothiazine ring with a carbonyl chloride group attached to the nitrogen atom at position 10. guidechem.com

The carbonyl chloride group is a reactive acylating agent, enabling the compound to readily react with a variety of nucleophiles, such as alcohols, amines, and thiols. This reactivity allows for the synthesis of a wide range of N-substituted phenothiazine derivatives, including amides, esters, and thioesters. guidechem.comnih.gov For example, it is used as a starting material in the synthesis of novel phenothiazine derivatives, such as PTZ 10-yl acyl chlorides and PTZ 10-carboxamides, which have been screened for potential biological activities. acs.orgnih.gov The synthesis of this compound itself can be achieved from phenothiazine and triphosgene (B27547). chemicalbook.com Its utility as a building block facilitates the creation of new compounds with potentially valuable properties for research in materials science and medicinal chemistry. nih.gov

Historical Context of Phenothiazine Chemistry and Derivatization Strategies

The history of phenothiazine chemistry dates back to 1883 when the parent compound, phenothiazine, was first synthesized by August Bernthsen. wikipedia.orgacs.org Shortly after, in 1876, a derivative, methylene (B1212753) blue, was synthesized and later identified as one of the first antimalarial drugs. wikipedia.org For several decades, research on phenothiazine derivatives was limited.

A significant turning point came in the 1930s and 1940s when phenothiazine itself was introduced as an insecticide and an anthelmintic for livestock. wikipedia.org This spurred further investigation into its derivatives. In the 1940s, chemists at Rhône-Poulenc laboratories synthesized promethazine (B1679618), which, while ineffective against infective organisms, showed potent antihistamine and sedative effects. wikipedia.org This discovery, along with the later development of chlorpromazine (B137089), revolutionized the fields of allergy treatment and psychiatry. wikipedia.orgmdpi.com

Over the years, various derivatization strategies have been developed to modify the phenothiazine core and explore its structure-activity relationships. nih.gov Classical methods include the Bucherer-Bergs reaction and the copper-catalyzed Ullmann reaction for constructing the phenothiazine skeleton. jmedchem.com Modern synthetic strategies often involve N-alkylation or N-acylation at the 10-position of the phenothiazine ring. The Mannich reaction, for instance, has been used to synthesize N-Mannich bases of phenothiazine derivatives. nih.gov These synthetic advancements have continuously expanded the library of phenothiazine compounds, allowing for the fine-tuning of their biological and chemical properties. jmedchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H8ClNOS B091198 Phenothiazine-10-carbonyl chloride CAS No. 18956-87-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phenothiazine-10-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNOS/c14-13(16)15-9-5-1-3-7-11(9)17-12-8-4-2-6-10(12)15/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJRIZSDRKPPHTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50172367
Record name 10H-Phenothiazine-10-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50172367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18956-87-1
Record name Phenothiazine-10-carbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18956-87-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 10H-Phenothiazine-10-carbonyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018956871
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10H-Phenothiazine-10-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50172367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10H-phenothiazine-10-carbonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.802
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Synthetic Methodologies for Phenothiazine 10 Carbonyl Chloride

Direct Acylation of Phenothiazine (B1677639) with Phosgene (B1210022)

The most direct approach to synthesizing phenothiazine-10-carbonyl chloride involves the reaction of phenothiazine with phosgene (COCl₂). In this reaction, the secondary amine of the phenothiazine nucleus acts as a nucleophile, attacking the electrophilic carbonyl carbon of phosgene, leading to the formation of the desired carbonyl chloride and hydrogen chloride (HCl) as a byproduct.

Reaction Conditions and Optimization

The direct acylation of phenothiazine with phosgene is typically carried out under anhydrous conditions to prevent the hydrolysis of phosgene and the product. The reaction involves dissolving phenothiazine in a suitable dry solvent, followed by the introduction of gaseous phosgene. A base, such as triethylamine (B128534), is often added to the reaction mixture to neutralize the HCl generated during the reaction, which helps to drive the reaction to completion. The mixture is then typically refluxed for several hours to ensure complete conversion.

Optimization of this method involves careful control of stoichiometric ratios. For instance, using a 1:1 molar ratio of phenothiazine to phosgene is common. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) to determine the point of completion.

Role of Temperature Control in Reaction Specificity

Temperature control is a critical parameter in the synthesis of this compound via direct phosgenation. The initial introduction of phosgene is often conducted at a reduced temperature, typically between 0–5°C. This controlled cooling is crucial to minimize the potential for side reactions, such as the over-chlorination of the phenothiazine ring. Maintaining a low temperature during this exothermic phase of the reaction helps to ensure the specificity of the acylation at the nitrogen atom. Following the initial addition, the reaction temperature is typically elevated to reflux to drive the reaction to completion. The specific reflux temperature will depend on the solvent used.

Solvent Selection and Associated Considerations

The choice of solvent is a significant factor in the direct acylation of phenothiazine. An ideal solvent should be inert to the reactants and provide good solubility for the phenothiazine starting material. Benzene (B151609) has been traditionally used and offers high solubility for phenothiazine. However, due to its toxicity, safer alternatives are often sought. Dichloromethane (DCM) and tetrahydrofuran (B95107) (THF) are common alternatives that are less hazardous than benzene. While these solvents are safer, they may necessitate longer reaction times to achieve comparable yields. The selection of the solvent also influences the reflux temperature of the reaction.

Table 1: Solvent Considerations in the Direct Acylation of Phenothiazine

SolventAdvantagesDisadvantages
BenzeneHigh solubility of phenothiazineHigh toxicity
Dichloromethane (DCM)Safer alternative to benzeneMay require longer reaction times
Tetrahydrofuran (THF)Safer alternative to benzeneMay require longer reaction times

Byproduct Neutralization and Purification Techniques

The primary byproduct of the direct acylation with phosgene is hydrogen chloride (HCl). This acidic byproduct is typically neutralized by the addition of a base, such as triethylamine, to the reaction mixture. After the reaction is complete, the workup procedure often involves washing the reaction mixture with an aqueous solution of a weak base, like 5% sodium bicarbonate, to remove any residual acid.

Purification of the crude product is essential to obtain this compound of high purity. A common method for purification is recrystallization from a suitable solvent, such as ethanol, which can yield the product as white crystals. Another technique that can be employed for purification is column chromatography using silica (B1680970) gel.

Triphosgene (B27547) as a Safer Phosgenation Reagent

Due to the high toxicity and handling difficulties associated with phosgene gas, a safer alternative, triphosgene (bis(trichloromethyl) carbonate), is often employed. nih.govnih.gov Triphosgene is a stable, crystalline solid that serves as a convenient and safer source of phosgene in situ. nih.govnih.gov In the presence of a catalyst or under thermal conditions, triphosgene decomposes to generate three equivalents of phosgene. commonorganicchemistry.com

The synthetic procedure using triphosgene involves combining phenothiazine and triphosgene in a suitable solvent like THF. A base, such as pyridine (B92270), is added to act as a catalyst and to scavenge the HCl byproduct. The reaction is typically stirred at room temperature for an extended period, for example, 12 hours.

One of the key advantages of using triphosgene is the ability to precisely control the stoichiometry, which can help in minimizing byproducts. For instance, a molar ratio of 1:1.2 of phenothiazine to triphosgene has been shown to be effective in reducing the formation of chlorinated byproducts like 2-chlorophenothiazine. The purification of the product obtained from the triphosgene route often involves filtration to remove any solid byproducts, followed by concentration of the filtrate and subsequent purification by column chromatography.

Chloroacetyl Chloride Intermediate Route

An alternative, multi-step approach to this compound involves the use of chloroacetyl chloride. researchgate.net This method first involves the synthesis of an N-(chloroacetyl)phenothiazine intermediate. researchgate.net This intermediate is formed by reacting phenothiazine with chloroacetyl chloride in a suitable solvent like dry benzene, often in the presence of a base such as triethylamine to neutralize the HCl produced. The reaction mixture is typically refluxed for several hours.

The N-(chloroacetyl)phenothiazine intermediate can then be isolated and subsequently converted to the final product, though the direct conversion to this compound from this intermediate is less commonly detailed in the provided context. Other research has focused on reacting 2-chloroacetyl phenothiazines with various nucleophiles to synthesize different derivatives. nih.gov

Synthesis of N-(chloroacetyl)phenothiazine

A common precursor for various N-substituted phenothiazines is N-(chloroacetyl)phenothiazine. researchgate.netnih.gov This intermediate is typically synthesized through the acylation of phenothiazine with chloroacetyl chloride. The reaction involves treating a solution of phenothiazine in a dry aprotic solvent, such as benzene, with chloroacetyl chloride. researchgate.net The mixture is then refluxed to drive the reaction to completion. The product, N-(chloroacetyl)phenothiazine, can be isolated and purified by crystallization. researchgate.net

The successful synthesis of N-(chloroacetyl)phenothiazine is confirmed by spectroscopic methods. For instance, the infrared (IR) spectrum shows strong stretching bands characteristic of the carbonyl group (C=O) at approximately 1690 cm⁻¹. researchgate.net This intermediate serves as a versatile building block for the synthesis of a wide range of phenothiazine derivatives through the substitution of the chlorine atom. nih.govtpcj.org

Table 1: Synthesis of N-(chloroacetyl)phenothiazine

ReactantsSolventConditionsProductKey Spectral Data (IR)
Phenothiazine, Chloroacetyl chlorideDry BenzeneRefluxN-(chloroacetyl)phenothiazine~1690 cm⁻¹ (C=O stretch) researchgate.net

Subsequent Oxidation to Carbonyl Chloride

While the direct synthesis of this compound is more common, multistep synthetic routes can also be envisaged. Following the synthesis of an N-acyl derivative like N-(chloroacetyl)phenothiazine, a subsequent oxidation step would be required to form the desired carbonyl chloride. This transformation is not a standard or commonly reported method for the synthesis of this compound. The more direct and established method involves the reaction of phenothiazine with a phosgene equivalent. chemicalbook.com

The standard synthesis involves reacting phenothiazine with triphosgene in the presence of a base like pyridine in a solvent such as 1,2-dichloroethane. The reaction is typically carried out under an inert atmosphere at elevated temperatures (e.g., 75°C) for several hours to yield this compound. chemicalbook.com

Acylation Reactions with Acyl Chlorides and Lewis Acid Catalysis

Acylation reactions are a fundamental method for the synthesis of phenothiazine derivatives. The direct acylation of the nitrogen atom at the 10-position of the phenothiazine ring with an appropriate acyl chloride, such as phosgene or its safer solid equivalent, triphosgene, is the most direct route to this compound. nih.govacs.orgchemicalbook.com

This reaction is often facilitated by a base to neutralize the hydrogen chloride byproduct. For example, pyridine is used as a base in the reaction with triphosgene. chemicalbook.com While Lewis acid catalysis is a common strategy for Friedel-Crafts acylation on the aromatic rings of phenothiazine, the N-acylation at position 10 typically proceeds under basic or neutral conditions. The synthesis of 2-chloroacetyl-10-acetyl-phenothiazine via a Friedel-Crafts reaction has been studied, indicating the applicability of such catalytic systems for acylation on the phenothiazine ring system, though not directly for the synthesis of the 10-carbonyl chloride. nih.gov

Table 2: Direct Acylation of Phenothiazine

Acylating AgentCatalyst/BaseSolventConditionsProduct
TriphosgenePyridine1,2-dichloroethane75°C, 3h, Inert atmosphereThis compound chemicalbook.com

Continuous-Flow Synthesis Approaches

Continuous-flow chemistry offers significant advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. This technology has been applied to the synthesis of phenothiazine-derived antipsychotics. researchgate.netresearchgate.net A proof-of-principle study demonstrated the derivatization of the phenothiazine core using a telescoped flow synthesis. researchgate.net

In a typical setup, a solution of phenothiazine and an acyl chloride (such as 3-chloropropionyl chloride) in a suitable solvent like DMF are pumped and mixed in a coil reactor at an elevated temperature (e.g., 100°C). researchgate.net With a short residence time of just a few minutes, high conversion to the N-acylated phenothiazine product can be achieved. researchgate.net This methodology presents a promising route for the efficient and scalable production of phenothiazine intermediates, which could be adapted for the synthesis of this compound. researchgate.netresearchgate.net The use of reusable acid catalysts like Amberlyst-35 has also been explored in the continuous-flow synthesis of other carbonyl compounds, suggesting potential for greener synthetic routes. mdpi.com

Microwave-Assisted and Ultrasound-Assisted Synthesis

To enhance reaction rates and yields, modern energy sources like microwave irradiation and ultrasound have been employed in the synthesis of phenothiazine derivatives.

Microwave-Assisted Synthesis: Microwave-assisted synthesis has been shown to be an effective method for preparing various phenothiazine derivatives, often leading to shorter reaction times and improved yields compared to conventional heating. mdpi.comorientjchem.orgresearchgate.net For example, the Duff formylation of phenothiazine has been successfully achieved under microwave irradiation. mdpi.comresearchgate.net N-alkylation reactions of phenothiazines have also been efficiently carried out using microwaves, providing a good alternative to traditional methods. These studies highlight the potential of microwave energy to facilitate the synthesis of phenothiazine-based compounds, including the acylation step to form the carbonyl chloride.

Ultrasound-Assisted Synthesis: Ultrasound irradiation is another green chemistry technique that has been successfully applied to the synthesis of phenothiazine derivatives. researchgate.netsciensage.info Sonication has been shown to significantly reduce reaction times and improve yields in condensation reactions to form phenothiazine cyanochalcones. nih.gov For example, a reaction that required 24 hours under conventional conditions was completed in just 2 minutes with ultrasound, with a comparable or even higher yield. nih.gov The use of ultrasound has also been beneficial in the synthesis of thiazole (B1198619) derivatives, demonstrating its broad applicability in heterocyclic chemistry. nih.gov This method's ability to accelerate reactions makes it a valuable tool for the efficient synthesis of phenothiazine intermediates.

Table 3: Comparison of Conventional and Ultrasound-Assisted Synthesis of a Phenothiazine Derivative nih.gov

MethodReaction TimeYield
Conventional (Magnetic Stirring)24 hours67%
Ultrasound-Assisted2 minutes74%

Nanoparticle-Mediated Synthesis

The use of nanoparticles as catalysts is a rapidly growing area in synthetic chemistry, offering advantages such as high surface area, unique catalytic activity, and potential for recyclability. While specific examples of nanoparticle-mediated synthesis of this compound are not widely reported, related research suggests its feasibility. For instance, magnetic iron oxide nanoparticles supporting a cobalt Schiff base complex have been used as a highly efficient and reusable catalyst for the synthesis of pyranopyrazole derivatives. mdpi.com The catalyst could be reused for up to eight runs with minimal loss of activity. mdpi.com The application of such nanocatalysts to the acylation of phenothiazine could provide a novel and sustainable synthetic route.

Heterogeneous Catalyst-Assisted Synthesis

Heterogeneous catalysts offer significant advantages in terms of ease of separation from the reaction mixture, reusability, and reduced waste generation, aligning with the principles of green chemistry. mdpi.com While specific applications to the synthesis of this compound are still emerging, the use of heterogeneous catalysts in related reactions is well-documented.

For example, montmorillonite (B579905) K30 clay has been used as a catalyst for multicomponent reactions to produce complex heterocyclic compounds. mdpi.com In another instance, phosphotungstic acid supported on alumina (B75360) has been employed as a reusable heterogeneous catalyst for the synthesis of 1,2-dihydropyridines. mdpi.com The development of heterogeneous catalytic systems for the acylation of phenothiazine could lead to more environmentally friendly and cost-effective production of this compound.

Derivatization Strategies and Reaction Chemistry

Nucleophilic Acyl Substitution Reactions

The most prominent reaction pathway for phenothiazine-10-carbonyl chloride involves nucleophilic acyl substitution at the carbonyl carbon. sphinxsai.comnih.gov In this mechanism, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, the chloride ion, being a good leaving group, is expelled, regenerating the carbonyl double bond and resulting in the substituted product. sphinxsai.comnist.gov The reactivity of the acyl chloride group makes it a versatile handle for introducing a variety of functional groups onto the phenothiazine (B1677639) core.

The general order of reactivity for carboxylic acid derivatives towards nucleophilic attack is: Acyl chlorides > Anhydrides > Thioesters > Esters > Amides. nih.gov This high reactivity allows for the conversion of this compound into a range of less reactive, but more stable, derivatives. sphinxsai.com

Formation of Phenothiazine-10-carboxamides

A primary application of this compound is the synthesis of phenothiazine-10-carboxamides through its reaction with primary or secondary amines. nih.gov This reaction proceeds via the standard nucleophilic acyl substitution mechanism, where the amine acts as the nucleophile.

The synthesis typically involves adding the acyl chloride to a solution of the desired amine, often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the hydrochloric acid byproduct. nih.gov Researchers have synthesized a large number of novel N-substituted phenothiazine-10-carboxamides by reacting various phenothiazine-10-yl acyl chlorides with a diverse set of alkylamines. nih.gov For example, the reaction of 2-chloro-10-carbonyl phenothiazine with different amines has been used to produce a series of 10-substituted phenothiazine derivatives. science.gov These reactions are fundamental in creating libraries of phenothiazine compounds for various screening purposes.

Table 1: Examples of Phenothiazine-10-carboxamide Synthesis

Amine ReactantResulting Carboxamide DerivativeReference
Various AlkylaminesNovel PTZ 10-carboxamides nih.gov
Appropriate Amines10-Substituted phenothiazine amides science.gov
ArylaminesN-Aryl-phenothiazine-10-carboxamides nih.gov

Synthesis of Phenothiazine-Corrole Dyads

This compound serves as a crucial building block for constructing complex molecular assemblies, such as phenothiazine-corrole dyads. These dyads are of interest for their potential applications in areas like photodynamic therapy due to their enhanced DNA photocleavage properties. researchgate.net

The synthesis involves the reaction of this compound with a corrole (B1231805) molecule bearing a nucleophilic hydroxyl group, typically a mono-hydroxyl triaryl corrole. The reaction is carried out in the presence of a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), to facilitate the esterification. researchgate.net This strategy effectively links the photoactive corrole unit with the electron-donating phenothiazine moiety through a carbamate-like linkage at the corrole's periphery. researchgate.net

Reaction with Phenols and Substituted Phenols for Carbamate Synthesis

The reaction of this compound with phenols and substituted phenols provides a direct route to O-aryl phenothiazine-10-carbamates. This reaction is another example of nucleophilic acyl substitution, where the phenoxide ion, generated in situ from the phenol (B47542), acts as the nucleophile. clockss.org

The general procedure involves treating a phenol with a base (like a tertiary amine) to generate the more nucleophilic phenoxide, which then attacks the carbonyl carbon of the this compound. clockss.orgnih.gov This one-pot procedure is versatile and efficient for creating a library of O-aryl carbamates. clockss.org While specific examples starting directly from this compound are less common in readily available literature, the analogous reaction of 2-chloroacetyl phenothiazines with various phenols to yield ether linkages demonstrates the feasibility of this type of coupling with the phenothiazine scaffold. science.gov

Reactions Leading to Fused Heterocyclic Compounds

While direct cyclization of this compound itself is not a common strategy, its derivatives are valuable synthons for creating fused heterocyclic systems. For instance, Friedel-Crafts acylation of this compound can introduce an acetyl group at the 2-position. The resulting 2-acetylthis compound can be converted to 2-acetylphenothiazine, a versatile precursor for further heterocyclic synthesis. researchgate.net

Furthermore, the phenothiazine core can be part of reactions that build additional fused rings. Strategies to create extended, linearly fused phenothiazines have been developed, which involve multi-step syntheses starting from simpler precursors. rsc.org These methods highlight the role of the phenothiazine structure as a foundational unit for constructing larger, conjugated systems with applications as photoredox catalysts. rsc.org

Formation of Azetidinones and Schiff Bases

The synthesis of phenothiazine-containing azetidinones (β-lactams) and Schiff bases typically involves a multi-step approach where the phenothiazine moiety is first functionalized to introduce a suitable handle for subsequent reactions.

A common route to azetidinones involves the [2+2] cycloaddition of a ketene (B1206846) with an imine (Schiff base), a reaction known as the Staudinger synthesis. derpharmachemica.commdpi.com To incorporate a phenothiazine, one can start by synthesizing a phenothiazine-containing Schiff base. For example, a phenothiazine derivative with a primary amine group can be condensed with an aldehyde to form the required Schiff base. bas.bgresearchgate.net

One detailed synthesis describes reacting phenothiazine to produce N-[2-(10H-phenothiazinyl)ethyl]-hydrazine. This hydrazine (B178648) derivative is then reacted with various substituted aromatic aldehydes to form the corresponding hydrazones (a class of Schiff bases). These Schiff bases are subsequently cyclized by reacting them with chloroacetyl chloride in the presence of a base like triethylamine to yield N-substituted 3-chloro-2-oxo-azetidines.

Table 2: General Synthetic Scheme for Phenothiazine-Azetidinones

StepReactionIntermediate/Product
1Phenothiazine + DihaloalkaneN-Alkylhalide Phenothiazine
2N-Alkylhalide Phenothiazine + Hydrazine HydratePhenothiazine-Hydrazine Derivative
3Phenothiazine-Hydrazine + Aromatic AldehydePhenothiazine-Schiff Base (Hydrazone)
4Phenothiazine-Schiff Base + Chloroacetyl ChloridePhenothiazine-Azetidinone

This table is a generalized representation based on synthetic strategies reported in the literature.

Although not a direct reaction of this compound, it could be converted to a phenothiazine-10-carbohydrazide by reacting it with hydrazine. libretexts.org This hydrazide could then be condensed with aldehydes or ketones to form hydrazones, which are precursors for various heterocyclic systems, including azetidinones. derpharmachemica.com

Incorporation into Polyfunctional Heterocyclic Systems

The phenothiazine nucleus, via the reactive 10-carbonyl chloride handle, can be integrated into a variety of complex, polyfunctional heterocyclic systems. This allows for the combination of the unique electronic properties of phenothiazine with the functionalities of other heterocyclic scaffolds.

Examples of such incorporations include:

Phenothiazine-Cyanochalcones : Synthesized through the Claisen-Schmidt condensation of an aldehyde with 3-oxo-3-(10H-phenothiazin-10-yl)propanenitrile, which can be derived from this compound. These compounds have been investigated as potential dual inhibitors of tubulin polymerization and farnesyltransferase. nih.gov

N-Phosphorylated Phenothiazines : The sodium salt of phenothiazine can be reacted with phosphoryl chlorides, such as 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphinane 2-oxide, to yield N-phosphorylated derivatives. This introduces a phosphorus-containing heterocyclic system directly onto the phenothiazine nitrogen. nih.gov

Phenothiazine-Xanthenes and Dihydropyridines : N-alkyl-phenothiazine-3-carbaldehydes can be used in one-pot reactions to generate phenothiazine-substituted xanthene and 1,4-dihydropyridine (B1200194) derivatives, which are complex polycyclic systems. researchgate.net

These examples underscore the versatility of the phenothiazine scaffold in the construction of elaborate molecules with potential applications in medicinal chemistry and materials science. nih.govresearchgate.net

Functionalization at Other Positions of the Phenothiazine Core (C-2, C-3, C-7, C-8)

While the 10-position of this compound is activated for nucleophilic acyl substitution, the electron-rich aromatic rings of the phenothiazine core are amenable to further functionalization, particularly at the C-2, C-3, C-7, and C-8 positions. These positions are electronically activated by the nitrogen and sulfur heteroatoms, making them targets for various substitution reactions.

The introduction of halogen atoms onto the phenothiazine backbone is a key strategy for creating versatile intermediates. These halogenated derivatives serve as precursors for a wide array of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the installation of diverse carbon and heteroatom substituents. The 2-chloro-10H-phenothiazine is a particularly important intermediate in the synthesis of numerous neuroleptic drugs. mdpi.com Although direct halogenation of this compound is not extensively detailed, the principles apply to the phenothiazine system generally. The electron-rich nature of the scaffold facilitates electrophilic halogenation at positions para to the nitrogen or sulfur atoms.

The phenothiazine ring system is susceptible to electrophilic aromatic substitution. The directing influence of the nitrogen and sulfur atoms typically guides incoming electrophiles to the C-3 and C-7 positions. A notable example is the nitration of phenothiazine. The reaction of phenothiazine with nitric acid (HNO₃) in the presence of perchloric acid (HClO₄) leads to the formation of 3-nitrophenothiazine-S-oxide, demonstrating a substitution at the C-3 position accompanied by oxidation at the sulfur atom. cdnsciencepub.com Such reactions highlight the possibility of introducing a variety of functional groups, including nitro, acyl, and alkyl groups, which can subsequently be modified to build more complex molecular architectures. A recent design strategy involves introducing two electron-acceptor units in a para-relationship on the phenothiazine backbone to develop deep blue emitters. rsc.org

To improve the physicochemical properties of phenothiazine derivatives, such as solubility and bioavailability, solubilizing groups can be attached to the core structure. A prominent strategy involves the covalent attachment of poly(ethylene glycol) (PEG) chains to the nitrogen atom of the phenothiazine heterocycle. nih.gov This process, known as PEGylation, has been shown to enhance the cytotoxicity of the resulting compounds against tumor cells while improving their diffusion and absorption characteristics. nih.gov The amphiphilic nature imparted by the PEG chain can facilitate passage across biological barriers. nih.gov

Table 1: Effects of PEGylation on Phenothiazine Derivatives

Derivative Linkage Type Observed Effect Reference
PEGylated Phenothiazine Ether or Ester Enhanced cytotoxicity against tumor lines. nih.gov
PEGylated Phenothiazine Ester Suggests better absorption due to the amphiphilic character. nih.gov

Enamine and Iminium Ion Chemistry with Phenothiazine Derivatives

The chemistry of enamines and iminium ions, central to modern organocatalysis, can be extended to phenothiazine derivatives. nobelprize.org An imine is formed through the condensation of a primary amine with an aldehyde or ketone. umn.edu The subsequent protonation or alkylation of the imine nitrogen generates a reactive electrophilic species known as an iminium ion. Conversely, the reaction of a secondary amine with a carbonyl compound can produce a nucleophilic enamine. nobelprize.org

In the context of phenothiazine chemistry, derivatives have been functionalized with formyl groups, which can then be converted into imines through reaction with sulfonamides. researchgate.net This formation of dynamic imine bonds serves as a powerful tool for linking the phenothiazine core to other molecular fragments, creating novel compounds with potential therapeutic applications, such as antitumor agents. researchgate.net The stability of the resulting imines and iminium ions is often enhanced when aryl groups are part of the structure, making the phenothiazine scaffold well-suited for this type of chemistry. umn.edu

Redox Chemistry and Charge-Transfer Salt Formation

The phenothiazine nucleus is a potent electron donor, a characteristic that defines its rich redox chemistry. wikipedia.org It can undergo a one-electron, diffusion-controlled anodic oxidation to form a stable cation radical (PTZ•⁺). mdpi.comcdnsciencepub.com This process is central to its function as an antioxidant and its activity in various biological systems. researchgate.netnih.gov The stability of this radical cation is attributed to the extensive conjugation across the tricyclic framework, which allows for delocalization of the unpaired electron and positive charge. researchgate.net

The redox behavior of phenothiazine derivatives can be systematically studied using techniques like cyclic voltammetry. For instance, chlorpromazine (B137089) (CPZ), a well-known phenothiazine derivative, exhibits a quasi-reversible redox event corresponding to the formation of the CPZ•⁺ radical cation. mdpi.com Further oxidation events can occur at higher potentials, often leading to more complex and irreversible reactions. mdpi.com

Table 2: Cyclic Voltammetry Data for Selected Phenothiazine Derivatives

Compound Event Anodic Potential (Eₚₐ, mV) Cathodic Potential (Eₚ𝒸, mV) Description Reference
Chlorpromazine (CPZ) 1 595 492 Quasi-reversible, one-electron oxidation to CPZ•⁺. mdpi.com
Chlorpromazine (CPZ) 2-4 765, 1172, 1355 - Irreversible oxidation events. mdpi.com

The strong electron-donating nature of phenothiazine also enables the formation of charge-transfer (CT) salts with various electron acceptors. wikipedia.org In these complexes, an electron is transferred from the highest occupied molecular orbital (HOMO) of the phenothiazine donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor. This phenomenon can lead to materials with interesting electronic and photophysical properties, including electrical conductivity. acs.orgelsevierpure.commontclair.edu The interaction within these derivatives can result in intramolecular charge transfer (ICT), where photoexcitation promotes an electron from the donor (phenothiazine) to an acceptor unit within the same molecule, a property that is being exploited in the design of materials for optoelectronics. acs.orgelsevierpure.com

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of Phenothiazine-10-carbonyl chloride.

The ¹H NMR spectrum of this compound provides detailed information about the arrangement of protons in the molecule. The aromatic protons of the phenothiazine (B1677639) ring system typically appear as a complex multiplet in the region of δ 6.8–7.5 ppm. A key indicator of the successful formation of the carbonyl chloride derivative from phenothiazine is the disappearance of the N-H proton signal, which is present in the starting material, phenothiazine, at around δ 4.5 ppm.

Interactive Data Table: ¹H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
6.8–7.5m8HAromatic Protons

Note: The specific multiplet pattern can vary depending on the solvent and the resolution of the NMR instrument.

The ¹³C NMR spectrum offers insight into the carbon skeleton of the molecule. A characteristic and diagnostic peak is that of the carbonyl carbon in the carbonyl chloride group, which typically resonates at approximately δ 170 ppm. The aromatic carbons of the phenothiazine core give rise to a series of signals in the downfield region of the spectrum, consistent with their electronic environment.

Interactive Data Table: ¹³C NMR Spectral Data of this compound

Chemical Shift (δ) ppmAssignment
~170Carbonyl Carbon (C=O)
Aromatic RegionAromatic Carbons

Note: The exact chemical shifts of the aromatic carbons require more detailed 2D NMR experiments for unambiguous assignment.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in this compound, particularly the newly introduced carbonyl chloride moiety.

The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration. This band is typically observed around 1770 cm⁻¹. The position of this band is characteristic of an acyl chloride, confirming the presence of the -COCl group.

The transformation of phenothiazine to this compound is further confirmed by the appearance of a C-Cl stretching vibration, which is found at approximately 750 cm⁻¹. Concurrently, the disappearance of the N-H stretching band from the spectrum of the starting phenothiazine provides additional evidence of the successful acylation reaction at the nitrogen atom.

Interactive Data Table: Key IR Absorption Bands of this compound

Wavenumber (cm⁻¹)IntensityAssignment
~1770StrongC=O Stretch (Acyl Chloride)
~750Medium-StrongC-Cl Stretch

Mass Spectrometry (MS)

Molecular Ion Peak Identification

Mass spectrometry is a critical tool for determining the molecular weight and confirming the identity of this compound. In electron ionization (EI) mass spectrometry, the compound is expected to exhibit a distinct molecular ion peak (M⁺). The molecular weight of this compound is 261.73 g/mol . Therefore, the molecular ion peak would be anticipated at a mass-to-charge ratio (m/z) of approximately 261 or 262, corresponding to the nominal mass of the most abundant isotopes.

Under chemical ionization conditions, which are softer ionization techniques, phenothiazine derivatives typically form stable protonated molecules [M+H]⁺. nih.gov This would result in a prominent peak at m/z 262 or 263. The observation of these characteristic molecular ion peaks provides strong evidence for the presence of the intact molecule and confirms its molecular weight. nih.gov

Table 1: Predicted Molecular Ion Peaks for this compound

Ionization ModePredicted IonExpected m/z
Electron Ionization (EI)[M]⁺~261
Chemical Ionization (CI)[M+H]⁺~262

Elemental Analysis

Elemental analysis provides the percentage composition of elements within the molecule, serving as a fundamental check for purity and empirical formula confirmation. The molecular formula for this compound is C₁₃H₈ClNOS. Based on this formula, the theoretical elemental composition can be calculated.

Table 2: Elemental Composition of this compound

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.0113156.1359.66%
HydrogenH1.0188.083.09%
ChlorineCl35.45135.4513.54%
NitrogenN14.01114.015.35%
OxygenO16.00116.006.11%
SulfurS32.07132.0712.25%
Total 261.74 100.00%

Experimental values from elemental analysis of a pure sample are expected to closely match these theoretical percentages.

X-ray Diffraction Studies

Single crystal X-ray diffraction (SCXRD) stands as the definitive method for the absolute and unequivocal determination of a molecule's structure. mdpi.com Obtaining a suitable single crystal of this compound would allow for the precise measurement of atomic coordinates. Given the compound's sensitivity to moisture, handling during crystal mounting would require a controlled, inert environment, possibly using techniques developed for air-sensitive materials. ncl.ac.uk A successful SCXRD analysis would provide a complete three-dimensional model of the molecule, confirming the connectivity of the atoms and the geometry of the tricyclic phenothiazine core with the carbonyl chloride group attached to the nitrogen atom. mdpi.com

The phenothiazine ring system is not planar. It adopts a folded or "butterfly" conformation along the axis connecting the sulfur and nitrogen atoms. nih.gov X-ray diffraction studies on various phenothiazine derivatives have shown that the degree of this folding, known as the dihedral angle, can be influenced by the nature of the substituent at the N-10 position. nih.gov For this compound, the bulky and electron-withdrawing carbonyl chloride group is expected to influence this folding angle. A detailed conformational analysis from SCXRD data would precisely define this dihedral angle and the orientation of the carbonyl chloride group relative to the tricyclic system. nih.gov

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The phenothiazine core has a characteristic chromophore that gives rise to distinct absorption bands in the ultraviolet and visible regions of the electromagnetic spectrum.

The parent compound, 10H-phenothiazine, exhibits absorption maxima at approximately 252 nm and 316 nm. nih.gov The introduction of a substituent at the 10-position can cause a shift in these absorption bands. For N-acylphenothiazine derivatives, a hypsochromic (blue) shift is often observed. nih.gov For instance, a related N-phosphoryl substituted phenothiazine shows absorption bands at 280 nm and 234 nm, which are attributed to n-π* and π-π* transitions, respectively. nih.gov Therefore, this compound is expected to display characteristic absorption bands in the UV region, likely shifted from the parent phenothiazine due to the electronic effects of the carbonyl chloride group. The exact positions of these bands would be characteristic of its specific electronic structure.

Table 3: Comparison of UV-Vis Absorption Maxima (λmax)

Compoundλmax 1 (nm)λmax 2 (nm)Reference
10H-Phenothiazine~252~316 nih.gov
N-phosphoryl phenothiazine derivative234280 nih.gov
This compoundExpected in UV regionExpected in UV region

Electronic Transition Analysis (n-π, π-π)**

The electronic absorption spectrum of phenothiazine and its derivatives is characterized by distinct absorption bands in the ultraviolet-visible region, which are attributed to various electronic transitions. The core phenothiazine structure gives rise to π-π* transitions associated with the aromatic system and n-π* transitions involving the non-bonding electrons of the sulfur and nitrogen atoms.

The absorption spectrum of the parent phenothiazine typically displays a band above 280 nm, which is primarily assigned to an n-π* transition, and a more intense band at shorter wavelengths corresponding to a π-π* transition. The introduction of a carbonyl group directly attached to the nitrogen atom, as in this compound, is expected to modulate these transitions. The electron-withdrawing nature of the carbonyl chloride moiety would likely influence the energy levels of the molecular orbitals involved.

For comparison, studies on other 10-substituted phenothiazine derivatives provide insight into these effects. For instance, 10-methylphenothiazine (B72558) exhibits its n-π* transition in the 290-345 nm range and its π-π* transition between 235-265 nm. researchgate.net Another related compound, (E)-10-(10H-phenothiazin-3'-yl)propenal (PTZ-AL), shows absorption maxima that are influenced by the electronic nature of the substituent. rsc.org

In the case of this compound, the n-π* transition is anticipated to involve the lone pairs of the sulfur and nitrogen atoms, as well as the oxygen of the carbonyl group. The π-π* transitions would involve the extended π-system of the phenothiazine rings. The precise wavelengths of these transitions for this compound are not documented, but a comparative analysis with related compounds is presented in the table below.

CompoundSolventπ-π* Transition (λmax, nm)n-π* Transition (λmax, nm)
10-MethylphenothiazineVarious235-265 researchgate.net290-345 researchgate.net
Phenothiazine (PTZ)Acetonitrile (B52724)220-278 researchgate.net280-360 researchgate.net
PTCN(4)¹Acetonitrile~350 researchgate.net-
This compound-Data not availableData not available

¹A phenothiazine derivative with a cyano and phenyl group at the 3-position. The band at ~430 nm is assigned to a charge transfer (CT) transition. researchgate.net

Fluorescence Spectroscopy

The fluorescence properties of phenothiazine derivatives are highly sensitive to their molecular structure and environment. The parent phenothiazine is known to be fluorescent, and substitution at the 10-position can significantly alter the emission characteristics, including the wavelength of maximum emission (λem), fluorescence quantum yield (Φf), and fluorescence lifetime.

Generally, phenothiazine derivatives exhibit fluorescence emission in the violet to blue region of the electromagnetic spectrum. For example, phenothiazine (PTZ) itself shows fluorescence emission peaking around 440 to 448 nm depending on the solvent. researchgate.net The introduction of an acyl group at the 10-position, such as in 10-acetylphenothiazine, can influence the excited state dynamics and, therefore, the fluorescence output. While specific fluorescence data for this compound is not available, the properties of related N-acyl phenothiazines can provide a basis for estimation.

It is important to note that the fluorescence of these compounds can be affected by factors such as solvent polarity and the presence of quenchers. In some cases, intramolecular charge transfer (ICT) states can be formed upon excitation, leading to large Stokes shifts and solvent-dependent emission spectra.

The table below summarizes the available fluorescence data for related phenothiazine derivatives, which can be used for a comparative understanding.

CompoundExcitation Wavelength (λex, nm)Emission Wavelength (λem, nm)Solvent
Phenothiazine (PTZ)-440-448 researchgate.netVarious
PTCN(4)¹430 researchgate.net500-800 researchgate.netVarious
(E)-10-(10H-phenothiazin-3'-yl)propenal (PTZ-AL)500 rsc.org-Acetonitrile-water
This compoundData not availableData not available-

¹A phenothiazine derivative with a cyano and phenyl group at the 3-position. researchgate.net

Computational Chemistry and Mechanistic Insights

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.com It is widely applied to phenothiazine (B1677639) derivatives to predict molecular stability, reactivity, and spectroscopic properties. mdpi.commdpi.com The choice of functional, such as the popular B3LYP hybrid functional, combined with an appropriate basis set like 6-311++G(d,p), is crucial for obtaining accurate results that correlate well with experimental data. researchgate.netdoi.org

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. This process refines bond lengths, bond angles, and dihedral angles to find the minimum energy conformation. doi.org For phenothiazine structures, a key characteristic is the non-planar "butterfly" conformation of the tricyclic system. researchgate.net Theoretical optimization of phenothiazine derivatives allows for the precise calculation of this bending angle. nih.gov

Furthermore, DFT is used to predict vibrational frequencies, which correspond to the infrared (IR) and Raman spectra of the molecule. doi.org Comparing these computationally predicted spectra with experimental data serves as a crucial validation of the calculated structure. For instance, the characteristic C=O stretching frequency in carbonyl-containing compounds can be accurately predicted. These calculations can confirm the successful synthesis of derivatives from Phenothiazine-10-carbonyl chloride.

Computational MethodApplicationKey Insights
DFT (e.g., B3LYP/6-311++G(d,p)) Geometry OptimizationPredicts stable 3D structure, including the characteristic "butterfly" angle of the phenothiazine core. doi.orgresearchgate.netnih.gov
DFT Vibrational Frequency AnalysisCalculates theoretical IR and Raman spectra to validate molecular structure against experimental data. doi.org

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate the excited state properties of molecules, allowing for the prediction of electronic absorption spectra (UV-Vis). researchgate.net For phenothiazine derivatives, TD-DFT can identify the electronic transitions responsible for observed absorption bands, typically characterized as n-π* and π-π* transitions. nih.gov The presence of the N-carbonyl substituent can influence these transitions, causing a shift in absorption wavelengths compared to the parent 10H-phenothiazine. nih.gov This analysis is vital for understanding the photophysical properties of these compounds.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization, hyperconjugative interactions, and intra- and intermolecular bonding within a molecule. wisc.edu It provides a detailed picture of the electron density distribution and the stabilizing interactions between filled (donor) and empty (acceptor) orbitals. nih.gov

NBO Interaction TypeDescriptionSignificance
Hyperconjugation Interaction of electrons in a filled bonding orbital with an adjacent empty anti-bonding orbital.Stabilizes the molecule and influences geometry and reactivity. nih.gov
Intermolecular Hydrogen Bonding A strong stabilizing interaction (e.g., N–H···N) between molecules.Crucial for crystal packing and interactions with biological targets. nih.gov
Intramolecular Hydrogen Bonding A weaker stabilizing interaction (e.g., N–H···O) within the same molecule.Influences the conformation and planarity of the molecule. nih.gov

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). researchgate.net For derivatives of this compound, docking studies are essential for predicting their potential as inhibitors of specific biological targets.

Research has shown that phenothiazine derivatives can be docked into the active sites of various enzymes. For example, studies involving derivatives synthesized from phenothiazine acyl chlorides have identified cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), as potential targets. nih.govacs.orgbilkent.edu.tr The docking simulations revealed that the most potent compounds often interact with key amino acid residues within the enzyme's active site, mimicking the binding of known inhibitors. nih.govbilkent.edu.tr Docking scores, which estimate the binding free energy, are used to rank and prioritize compounds for further experimental testing. researchgate.netorientjchem.org

Derivative ClassProtein TargetDocking SoftwareKey Findings
Phenothiazine-10-carboxamidesAcetylcholinesterase (AChE), Butyrylcholinesterase (BChE)Not SpecifiedCytotoxic derivatives showed interactions with the AChE protein similar to known inhibitors. nih.govbilkent.edu.tr
Phenothiazine Schiff BasesGABA-A ReceptorAutoDock Vina 1.2.0Synthesized derivatives showed docking scores ranging from -8.7 to -10.2 kcal/mol, indicating good binding potential. researchgate.netorientjchem.org

In Silico Target Search and Screening

Before extensive synthesis and testing, in silico screening methods can be used to search for potential biological targets and predict the pharmacokinetic properties (ADME: Absorption, Distribution, Metabolism, Excretion) of novel compounds. irjmets.com This approach helps to prioritize which derivatives of this compound are most likely to be successful drug candidates.

In one study, an in silico target screen of a library of phenothiazine derivatives identified cholinesterases as one of the most common potential targets. nih.govacs.org This computational prediction was subsequently validated by in vitro and in vivo experiments. nih.gov Additionally, ADME screening, often using criteria like Lipinski's rule of five, is performed to filter out compounds with predicted poor oral bioavailability or other undesirable properties, focusing resources on the most promising candidates. irjmets.com

Mechanistic Studies of Biological Interactions

The biological activity of phenothiazine compounds is intrinsically linked to their three-dimensional structure. nih.gov X-ray crystallography and computational studies have revealed that the conformation of the phenothiazine ring system and the orientation of the side chain at position 10 are critical for receptor binding. nih.gov

Studies have identified distinct "active" and "inactive" conformations. The active conformation, associated with higher biological activity at targets like dopaminergic and adrenergic receptors, has a specific range for the angle between the two benzene (B151609) rings (134-145 degrees) and a particular torsion angle for the side chain. nih.gov In contrast, the inactive conformation features a larger angle between the rings (155-160 degrees) and a side chain oriented on the opposite side of the ring system. nih.gov The carbonyl chloride group at position 10 serves as a critical linker, allowing the attachment of various side chains whose structure and flexibility ultimately determine which conformation is favored and how the molecule interacts with its biological target. if-pan.krakow.pl These interactions often involve specific hydrogen bonds between the derivative and the receptor protein. if-pan.krakow.pl

Enzyme Inhibition Mechanisms (e.g., Chymotrypsin (B1334515), Butyrylcholinesterase)

The interaction of this compound and related phenothiazine structures with enzymes has been a subject of detailed mechanistic study. Research has revealed specific and distinct inhibition mechanisms against enzymes like chymotrypsin and butyrylcholinesterase.

Chymotrypsin: this compound acts as a specific inactivator of chymotrypsin through a 1:1 stoichiometric reaction. nih.gov The inactivation process is notably rapid, proceeding 29 times faster than its reaction with trypsin, another serine protease. nih.gov This interaction exhibits characteristics of "kinetic specificity," resembling an enzyme-substrate reaction where the deacylation step is rate-limiting. nih.gov The process is also inhibited by the presence of indole, a known competitive inhibitor of chymotrypsin, suggesting that the reaction occurs at or near the enzyme's active site. nih.gov A key feature of this inhibition is its reversibility; although the inactivation is initially potent, slow deacylation leads to the complete regeneration of the active enzyme over a period of approximately 15 hours. nih.gov The pH-rate profile for the inactivation of chymotrypsin by this compound shows a maximum activity at a pH of 7.8. nih.gov

Butyrylcholinesterase: Studies on phenothiazine derivatives reveal they are effective inhibitors of butyrylcholinesterase. nih.gov The inhibition mechanism is generally of a mixed type, although some derivatives exhibit apparent competitive inhibition. nih.gov Quantitative structure-activity relationship (QSAR) models have been developed to understand the determinants of this inhibition. These models indicate that lipophilicity, molecular volume, and electronic energies are the primary factors governing the inhibitory potency. nih.gov The proposed mechanism involves hydrophobic and charge-transfer interactions between the tricyclic phenothiazine ring system and a tryptophan residue located at the "anionic" site of the enzyme. nih.gov Additionally, the side chain attached to the phenothiazine core is thought to engage in hydrophobic interactions with nonpolar amino acids within the enzyme's active site gorge. nih.gov

Table 1: Summary of Enzyme Inhibition Mechanisms

Enzyme Inhibitor Stoichiometry Inhibition Type Key Mechanistic Features
Chymotrypsin This compound 1:1 Reversible, Rate-limiting deacylation Reaction is 29x faster than with trypsin; Inhibited by indole; pH optimum at 7.8. nih.gov
Butyrylcholinesterase Phenothiazine derivatives Not specified Mixed / Competitive Inhibition is driven by lipophilicity and molecular volume; Involves hydrophobic and charge-transfer interactions with the enzyme's anionic site. nih.gov

Interaction with Molecular Targets and Pathways

N10-carbonyl-substituted phenothiazines, including this compound, interact with specific molecular targets, primarily by modulating pathways related to oxidative stress. nih.govnih.gov A key molecular target is the process of lipid peroxidation, a chain reaction that degrades lipids and is a trigger for ferroptosis, a form of regulated cell death. nih.govnih.gov By inhibiting lipid peroxidation, these compounds also inhibit the associated consumption of nitric oxide, thereby protecting tissues from oxidative damage. nih.govnih.gov

The interaction with these pathways positions these compounds as potential agents against conditions associated with oxidative stress, such as neurodegenerative disorders. nih.govnih.gov Furthermore, this compound has been noted to inhibit the activity of calmodulin, a crucial calcium-binding protein involved in a multitude of cellular signaling pathways. Inhibition of calmodulin can disrupt the activity of various calmodulin-dependent enzymes, potentially leading to a decrease in cell proliferation.

Antioxidant and Prooxidant Mechanisms

The phenothiazine core structure confers a dual antioxidant and prooxidant character, with the specific effect being highly dependent on the surrounding chemical environment. rsc.orgresearchgate.net

Antioxidant Activity: In aqueous solutions, phenothiazines act as excellent antioxidants. rsc.orgresearchgate.net The primary antioxidant mechanism is believed to be the ability of the phenothiazine molecule to donate an electron, a process described as a single-electron transfer (SET) or hydrogen atom transfer (HAT) mechanism. nih.gov This allows them to effectively scavenge harmful free radicals. nih.govrsc.orgresearchgate.net

Prooxidant Activity: Conversely, in lipid media, phenothiazines can behave as prooxidants. rsc.orgresearchgate.net This shift in behavior is attributed to the formation of the phenothiazinyl radical. This radical is very stable and, within a lipid-rich environment like a cell membrane, can become a toxic species that propagates oxidative damage rather than preventing it. rsc.orgresearchgate.net

Photosensitization Mechanisms with Biomolecules

Phenothiazines are well-known photosensitizing agents. Photosensitization reactions are initiated when a molecule absorbs light (UV or visible) and transitions to an electronically excited state, which can then induce chemical changes in other molecules (biomolecules). nih.gov These reactions are broadly classified into two main mechanisms:

Type I Mechanism: In this pathway, the excited photosensitizer directly interacts with a substrate, such as a biomolecule (e.g., proteins, lipids). This interaction typically occurs via hydrogen atom or electron transfer, resulting in the formation of radicals that can subsequently react with oxygen to produce reactive oxygen species (ROS). nih.gov

Type II Mechanism: Here, the excited photosensitizer transfers its energy directly to ground-state molecular oxygen (³O₂). This energy transfer converts oxygen into the highly reactive singlet oxygen (¹O₂), a potent oxidizing agent that can readily damage a wide range of biological molecules, including nucleic acids, proteins, and lipids. nih.gov

For a compound like this compound, absorption of light can lead to the formation of an excited triplet state. This excited state can then proceed via either the Type I or Type II mechanism to induce damage to nearby biomolecules, a critical consideration in its chemical and biological interactions.

Quantum Chemistry and Computational Kinetics

Quantum chemistry and computational kinetics studies have provided profound insights into the reactivity of the phenothiazine (PTZ) core, particularly its interactions with free radicals, which underpins its antioxidant and prooxidant activities. rsc.orgresearchgate.net

Reactivity towards Free Radicals (e.g., Hydroxyl, Hydroperoxyl)

Computational studies have investigated the reactivity of phenothiazine towards highly reactive hydroxyl (•OH) and hydroperoxyl (•OOH) free radicals in environments mimicking biological systems (water and lipid media). rsc.orgresearchgate.net These studies show that phenothiazine is a powerful scavenger of these radicals, especially in an aqueous environment. rsc.orgresearchgate.net In water, phenothiazine can be regenerated through a reaction between the initially formed phenothiazine radical cation (PTZ•+) and a superoxide (B77818) radical anion (O₂•−). This allows a single phenothiazine molecule to scavenge two separate radicals in a cycle, enhancing its antioxidant efficiency. rsc.orgresearchgate.net

Single Electron Transfer (SET), Hydrogen Atom Transfer (HAT), and Radical Adduct Formation (RAF) Mechanisms

To elucidate the antioxidant action of phenothiazine, computational models have analyzed three primary reaction mechanisms for its interaction with free radicals. rsc.orgresearchgate.net

Single Electron Transfer (SET): The phenothiazine molecule donates an electron to the free radical. This is a key mechanism of its antioxidant effect and is particularly favored in polar, aqueous solutions. nih.govrsc.orgresearchgate.net This process results in the formation of the phenothiazine radical cation (PTZ•+). rsc.orgresearchgate.net

Hydrogen Atom Transfer (HAT): The phenothiazine molecule donates a hydrogen atom (specifically from the N-H group in the parent compound) to the free radical, thereby neutralizing it. nih.govrsc.orgresearchgate.net

Radical Adduct Formation (RAF): The free radical directly adds to the phenothiazine ring system, forming a larger, single molecule radical adduct. rsc.orgresearchgate.net

Quantum chemistry studies have shown that in the reaction with hydroxyl and hydroperoxyl radicals, the SET and HAT mechanisms are the most likely pathways for antioxidant activity, while the RAF mechanism is less favorable. rsc.orgresearchgate.net

Table 2: Computationally Investigated Reaction Mechanisms of Phenothiazine with Free Radicals

Mechanism Description Environment Outcome
Single Electron Transfer (SET) Phenothiazine donates an electron to the attacking radical. Favorable in aqueous media. Forms a phenothiazine radical cation (PTZ•+); Neutralizes the radical. rsc.orgresearchgate.net
Hydrogen Atom Transfer (HAT) Phenothiazine donates a hydrogen atom to the attacking radical. A plausible antioxidant mechanism. Neutralizes the radical. nih.govrsc.orgresearchgate.net
Radical Adduct Formation (RAF) The free radical directly binds to the phenothiazine structure. A competing, but less favorable, pathway. Forms a radical adduct. rsc.orgresearchgate.net

Applications in Medicinal Chemistry Research

Development of Antipsychotic and Neuroleptic Agents

Phenothiazines are a well-established class of first-generation antipsychotic drugs, primarily used in the management of schizophrenia and other psychotic disorders. jmedchem.comnih.govdrugs.com The therapeutic effects of these compounds are largely attributed to their interaction with dopamine (B1211576) receptors in the brain. jmedchem.comresearchgate.net

The primary mechanism of action for many phenothiazine-based antipsychotics is the antagonism of dopamine D2 receptors. researchgate.netauburn.edunih.gov By blocking these receptors, they modulate dopaminergic neurotransmission, which is often dysregulated in psychotic conditions. The substitution at the 10-position of the phenothiazine (B1677639) ring, facilitated by phenothiazine-10-carbonyl chloride, plays a critical role in determining the affinity and selectivity of these compounds for D2 receptors. jmedchem.com For instance, the introduction of a piperazine (B1678402) moiety can lead to second-generation phenothiazines with improved therapeutic profiles and reduced side effects. jmedchem.com

Beyond dopamine receptors, phenothiazine derivatives can interact with a variety of other neurotransmitter systems, including serotonergic, histaminergic, and cholinergic pathways. iiarjournals.orgnih.govnih.gov This multi-target engagement contributes to their broad spectrum of pharmacological effects. iiarjournals.org The structural modifications made possible by this compound allow for the fine-tuning of these interactions, potentially leading to drugs with more specific actions and fewer off-target effects. nih.gov Research has shown that it is possible to synthesize phenothiazine derivatives that retain potent cholinesterase inhibitory activity, relevant for Alzheimer's disease, while having minimal interaction with other neurotransmitter receptors. nih.gov

Anticancer and Antitumor Research

In recent years, the potential of phenothiazine derivatives as anticancer agents has garnered significant attention. researchgate.netfrontiersin.orgbenthamdirect.com These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines and can modulate key cellular processes involved in tumor growth and survival. frontiersin.orgtmc.edu

Numerous studies have demonstrated the cytotoxic and antiproliferative effects of phenothiazine derivatives in a range of cancer cell lines, including those from liver, breast, lung, colon, and brain cancers. frontiersin.orgtandfonline.comnih.govacs.org For example, novel phenothiazine derivatives synthesized from this compound have shown significant cytotoxicity against Hep3B and SkHep1 liver cancer cell lines. nih.govnih.gov The specific substitutions on the phenothiazine scaffold have been shown to influence the potency of these compounds. nih.gov

Table 1: Cytotoxic Activity of Selected Phenothiazine Derivatives

Compound/DerivativeCancer Cell Line(s)Observed EffectReference(s)
TrifluoperazineOral cancer cellsInduced apoptosis nih.gov
Fluphenazine (B1673473)Lung, TNBC, colon, liver, brain, leukemia, oral, ovarian, and skin cancersReduced cell viability frontiersin.org
Phenothiazine-carboxamidesBT474, MDA-MB-231, and MCF-7 (breast cancer)IC50 values ranging from 9.33–11.82 µM tandfonline.com
10-Propynyl-1,9-diazaphenothiazineSNB-19 (glioblastoma), C-32 (melanoma)IC50 values of 3.85 µM and 3.37 µM, respectively mdpi.com
10-Diethylaminoethyl-1,9-diazaphenothiazineSNB-19 (glioblastoma), MDA-MB-231 (breast cancer)IC50 values of 0.34 µM and 2.13 µM, respectively mdpi.com
10H-3,6-diazaphenothiazineA2780 (ovarian cancer)IC50 value of 0.62 μM mdpi.com
Novel Phenothiazine DerivativesHep3B and SkHep1 (liver cancer)Showed significant cytotoxicity nih.govnih.gov

Phenothiazines have been found to interfere with the process of autophagy, a cellular recycling mechanism that can either promote or suppress cancer cell survival. tmc.edunih.gov Studies have shown that phenothiazines can induce "abortive autophagy," which ultimately leads to cancer cell death. tmc.edu This effect is often linked to the disruption of the lysosomal system. nih.gov Furthermore, as amphiphilic molecules, phenothiazine derivatives can alter the properties of the cell membrane, leading to increased permeability and disruption of membrane integrity, which can contribute to their anticancer effects. frontiersin.orgnih.gov

Farnesyltransferase (FTase) is an enzyme involved in post-translational modification of proteins, including the Ras protein, which is frequently mutated in cancer. Inhibition of FTase has been explored as a potential anticancer strategy. nih.gov Research has identified phenothiazine derivatives as inhibitors of farnesyltransferase, with some compounds showing potency in the low micromolar range. nih.govnih.gov The phenothiazine scaffold, which can be readily modified using this compound, offers a promising starting point for the design of new and more potent FTase inhibitors. nih.gov

Tubulin Polymerization Inhibition

Derivatives of phenothiazine are recognized for their potential as anticancer agents that target microtubule dynamics. By inhibiting tubulin polymerization, these compounds disrupt the formation of the mitotic spindle, a crucial structure for cell division, leading to cell cycle arrest and apoptosis.

Detailed research findings indicate that new phenothiazine derivatives can effectively replace the classic A ring of potent tubulin inhibitors like combretastatin (B1194345) A-4. nih.gov For instance, N-benzoylated phenoxazines and phenothiazines have been synthesized and evaluated, with some showing potent antiproliferative activity in the nanomolar range. researchgate.net These compounds, such as 10-(4-methoxybenzoyl)-10H-phenoxazine-3-carbonitrile, are strong inhibitors of tubulin polymerization. researchgate.net Structure-activity relationship studies have revealed that specific substitutions on the phenothiazine scaffold are crucial for this activity. nih.govnih.gov For example, phenothiazine-cyanochalcone derivatives have been designed as dual inhibitors of farnesyltransferase and tubulin polymerization, with some compounds showing submicromolar inhibitory concentrations. nih.gov The mechanism often involves binding to the colchicine (B1669291) site on tubulin, which interferes with microtubule formation and arrests cells in the G2/M phase of the cell cycle. researchgate.netnih.gov

Compound TypeTargetEffect
N-benzoylated phenothiazinesTubulinPotent inhibition of polymerization, G2/M cell cycle arrest researchgate.netsigmaaldrich.com
Phenothiazine-cyanochalconesTubulin & FarnesyltransferaseDual inhibition, submicromolar IC50 values nih.gov
Phenothiazine A-ring analoguesTubulinReplacement for combretastatin A-4 A-ring, potent cell growth inhibition nih.gov

Ferroptotic Cell Death Inhibition

Ferroptosis is a regulated form of cell death driven by iron-dependent lipid peroxidation. Phenothiazine derivatives have emerged as powerful inhibitors of this process, offering potential therapeutic avenues for diseases associated with oxidative stress.

N10-carbonyl-substituted phenothiazines, in particular, have been shown to be potent inhibitors of lipid peroxidation. nih.gov These compounds act as radical-trapping antioxidants, protecting cells from ferroptotic death more effectively than some standard antioxidants. nih.govnih.gov For example, a derivative identified as DT-PTZ-C was found to be 30- to 100-fold more potent than the vitamin E analog, Trolox, in protecting brain tissue from oxidative damage. nih.gov Other research has led to the discovery of 2-vinyl-10H-phenothiazine derivatives and a compound known as compound-51, which also exhibit significant anti-ferroptosis functions. nih.govnih.gov These derivatives have shown therapeutic effects in models of doxorubicin-induced cardiomyopathy and intracerebral hemorrhage, highlighting their potential as drug candidates for treating conditions where ferroptosis plays a key role. nih.govnih.govgoogle.com

Derivative ClassKey FindingTherapeutic Potential
N10-carbonyl-substituted phenothiazinesPotently inhibit lipid peroxidation and oxidative stress nih.govnih.govNeurodegenerative disorders nih.gov
2-vinyl-10H-phenothiazine derivativesPotent ferroptosis inhibitors with reduced hERG activity nih.govfrontiersin.orgDoxorubicin-induced cardiomyopathy nih.gov
Compound-51Significantly alleviates neurological impairments in ICH models nih.govIntracerebral hemorrhage, Stroke nih.govgoogle.com

Antimicrobial Research

The phenothiazine core structure is associated with broad-spectrum antimicrobial activity. Derivatives synthesized using this compound have been investigated for their efficacy against a range of pathogenic bacteria, fungi, and viruses.

Antibacterial Activity (e.g., against P. aeruginosa, S. aureus, E. coli, B. subtilis)

Phenothiazine derivatives have demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Studies have shown that compounds like chlorpromazine (B137089) can inhibit the growth of multidrug-resistant strains of Acinetobacter baumannii. nih.gov The antibacterial mechanism of phenothiazine derivatives is believed to involve the generation of reactive oxygen species (ROS), leading to cell membrane and DNA damage. nih.gov Research has confirmed the activity of various phenothiazine derivatives against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Bacillus subtilis. researchgate.netresearchgate.net Some synthesized phenothiazine compounds have shown better activity against certain bacterial strains than standard antibiotics like ciprofloxacin. researchgate.net

Bacterial SpeciesActivity of Phenothiazine Derivatives
Pseudomonas aeruginosaModerate to good activity researchgate.netresearchgate.net
Staphylococcus aureusGood activity, susceptible researchgate.netnih.govfrontiersin.org
Escherichia coliGood activity, susceptible researchgate.netnih.govfrontiersin.org
Bacillus subtilisSusceptible nih.gov

Antifungal Activity (e.g., against Aspergillus species)

Phenothiazine derivatives also exhibit promising antifungal properties. They have been shown to be active against medically important molds, including Aspergillus species. nih.govnih.gov The antifungal activity of these compounds is thought to be linked to the inhibition of calmodulin, which plays a role in their mechanism of action. nih.gov Structure-activity relationship studies have been conducted to optimize the antifungal potency of the phenothiazine scaffold, leading to derivatives with improved activity against drug-resistant fungi compared to parent compounds like trifluoperazine. nih.gov Some derivatives have shown fungicidal effects against Aspergillus flavus, with the likely mechanism involving binding to ergosterol (B1671047) in the fungal plasma membrane. scielo.br

Antiviral Properties

The antiviral potential of phenothiazine derivatives has been documented, particularly against RNA viruses. nih.gov Compounds such as chlorpromazine, fluphenazine, and thioridazine (B1682328) have demonstrated antiviral activity. nih.gov The mechanism of action is multifaceted and can include the inhibition of clathrin-dependent endocytosis, which blocks viral entry into host cells, as well as the inhibition of viral replication and cell-to-cell fusion. nih.gov

Neuroprotective Effects and Neurodegenerative Disorders

Phenothiazine derivatives are being explored for their neuroprotective capabilities, with potential applications in treating neurodegenerative diseases like Alzheimer's. nih.govnih.govrsc.org Their therapeutic potential in this area is often attributed to their antioxidant properties and their ability to inhibit key enzymes. nih.govnih.gov

N10-carbonyl-substituted phenothiazines are potent antioxidants that can protect brain tissue from oxidative stress, a key factor in many neurodegenerative conditions. nih.gov Furthermore, phenothiazine derivatives have been designed as multi-target agents, for example, by acting as dual inhibitors of cholinesterases (AChE and BuChE), which is a strategy for Alzheimer's disease therapy. rsc.org Computational studies have also supported the potential of phenothiazine analogs as effective acetylcholinesterase (AChE) inhibitors. nih.gov The ability of some phenothiazine compounds, like methylene (B1212753) blue, to cross the blood-brain barrier and reduce oxidative stress further underscores their neuroprotective potential. news-medical.net

Inhibition of Lipid Peroxidation

N10-carbonyl-substituted phenothiazines have been identified as potent inhibitors of lipid peroxidation, a key process in oxidative stress-induced cell death, particularly ferroptosis. nih.govnih.gov In studies investigating nitric oxide consumption in brain preparations, these compounds were found to act by preventing lipid peroxidation. nih.gov This antioxidant activity is significant, as severe lipid peroxidation can trigger regulated cell death pathways implicated in numerous diseases, including neurodegenerative disorders. nih.govcore.ac.uk

A quantitative structure-activity relationship (QSAR) study highlighted that substitutions at the N-10 position of the phenothiazine ring are crucial for potent inhibitory activity. core.ac.uk This contradicts earlier findings which suggested that the absence of a substitution at N-10 was important for activity. core.ac.uk An exemplar compound from this class, N-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-10H-phenothiazine-10-carboxamide (DT-PTZ-C), demonstrated remarkable potency. In organotypic hippocampal slice cultures, DT-PTZ-C was able to completely inhibit oxidative damage with a potency 30- to 100-fold higher than the standard vitamin E analog, Trolox, or edaravone. nih.govnih.gov

These findings underscore the potential of N10-carbonyl phenothiazine derivatives as powerful, small-molecule antioxidants for conditions associated with oxidative stress. nih.gov

Table 1: Comparative Antioxidant Potency

Compound Protective Effect Relative Potency
DT-PTZ-C Completely inhibited oxidative damage in hippocampal slice cultures. nih.govnih.gov 30-100x more potent than Trolox or edaravone. nih.govnih.gov
Trolox Standard vitamin E analog used as a benchmark antioxidant. nih.govnih.gov Baseline
Edaravone Standard antioxidant used as a benchmark. nih.govnih.gov Baseline

Enzyme Inhibitors (Beyond Chymotrypsin)

The utility of this compound extends to the development of inhibitors for various enzymes critical to cellular function and disease pathology.

Phenothiazines are recognized inhibitors of calmodulin (CaM), a ubiquitous calcium-binding protein that regulates hundreds of other proteins and is deeply involved in cellular signaling and cell cycle regulation. nih.govplos.org The inhibition occurs through a direct, calcium-dependent binding of the phenothiazine molecule to CaM. nih.govdrexel.edu This interaction is thought to involve both hydrophobic and ionic bonding. drexel.edu

The structure of the phenothiazine derivative influences its anti-calmodulin potency. Variations in both the tricyclic phenothiazine nucleus and the side chain at the N-10 position affect the binding affinity, indicating that both regions of the molecule are involved in the interaction with calmodulin. drexel.edu By binding to calmodulin, phenothiazines can prevent it from activating a wide array of cellular processes. nih.gov For instance, this inhibition can block the calmodulin-activated Ca-ATPase, which is responsible for the active extrusion of calcium from cells, thereby indirectly stimulating calcium-dependent potassium efflux in red blood cells. nih.gov The potential to synergistically target both calmodulin and other cancer-associated pathways, like the tumor suppressor protein phosphatase 2A (PP2A), is an area of active investigation. nih.govplos.org

Derivatives of this compound have been specifically designed and synthesized as inhibitors of cholinesterases, enzymes that are key targets in neurodegenerative diseases like Alzheimer's. nih.govnih.gov Phenothiazines can modulate cholinergic signaling, and N-10-carbonyl derivatives have been developed to be potent ligands for both acetylcholinesterase (AChE) and, in particular, butyrylcholinesterase (BChE). nih.govnih.govnih.gov

In one study, a series of novel phenothiazine 10-carboxamides were synthesized and screened for their cytotoxic and cholinesterase modulatory effects. nih.gov The design strategy involved creating 10-carbonyl derivatives of the phenothiazine ring, which were anticipated to exhibit cholinesterase activity. nih.gov The results showed that specific novel compounds could modulate cholinesterase activity or the expression of ACHE in a cancer cell line-specific manner, with one compound significantly inhibiting cholinesterase activity in an in vivo zebrafish model. nih.gov Research has demonstrated that it is possible to create N-10-carbonyl phenothiazine derivatives that retain high potency as cholinesterase inhibitors while being devoid of the neurotransmitter receptor interactions that characterize older phenothiazine drugs. nih.gov

The inhibitory mechanism often involves hydrophobic and charge-transfer interactions between the phenothiazine ring and residues at the active site of the enzyme. nih.gov Generally, many phenothiazine derivatives are reported to be selective inhibitors of butyrylcholinesterase. moca.net.ua

Table 2: Cholinesterase Inhibition by Phenothiazine Derivatives

Compound Type Target Enzyme(s) Key Findings
Phenothiazine 10-Carboxamides Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) Modulated cholinesterase activity and/or ACHE expression in liver cancer cells and inhibited cholinesterase in zebrafish. nih.gov
N-10-Carbonyl Phenothiazines Butyrylcholinesterase (BChE) Can be designed to be potent and selective BChE inhibitors without significant off-target neurotransmitter receptor activity. nih.gov
General Phenothiazines Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) Often act as mixed inhibitors, with competitive inhibition constants (Ki) in the micromolar range. nih.gov Many are selective for BChE. moca.net.ua

Photosensitization for Therapeutic Applications

Phenothiazines belong to a class of non-porphyrin photosensitizers, compounds that can be activated by light to produce reactive oxygen species (ROS). nih.gov This property is harnessed in photodynamic therapy for various medical applications.

Photodynamic therapy is a minimally invasive treatment that combines a photosensitizer, light of a specific wavelength, and oxygen. nih.govmdpi.com When the photosensitizer absorbs light, it transitions to an excited state and transfers its energy to molecular oxygen, generating highly reactive singlet oxygen and other ROS. mdpi.com These ROS are cytotoxic and can induce cell death, providing a targeted therapeutic effect in illuminated tissues. mdpi.com

Phenothiazines are recognized as effective photosensitizers for PDT. nih.gov Their tricyclic structure allows for strong light absorption, and they can efficiently generate singlet oxygen. nih.gov Innovations in PDT include the development of intelligent photosensitizers that can be activated in specific tissues to achieve highly precise treatment. nih.gov While many photosensitizers are based on porphyrin structures, phenothiazines represent an important alternative class of compounds for these applications. nih.gov

The principles of PDT are also applied to eradicate pathogenic microorganisms in a process known as antimicrobial photodynamic therapy (aPDT). nih.gov This approach is effective for the light-based inactivation of viruses and bacteria. nih.gov

Phenothiazine-based photosensitizers, such as methylene blue and toluidine blue, are used in aPDT. nih.gov For example, aPDT has been studied as an adjuvant therapy in the treatment of periodontitis, a disease caused by bacterial pathogens. nih.gov In these studies, the application of phenothiazine photosensitizers followed by laser illumination led to a significant reduction in bone loss and a favorable modulation of the inflammatory response in animal models. nih.gov The therapy works by downregulating the molecular mechanisms that control bone resorption, demonstrating the effectiveness of phenothiazine-based photosensitization in controlling bacterial infections and their pathological consequences. nih.gov

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
Nitric oxide
N-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-10H-phenothiazine-10-carboxamide (DT-PTZ-C)
Trolox
Edaravone
Calmodulin
Trifluoperazine
Prochlorperazine
Perphenazine
Fluphenazine
Acetylcholinesterase (AChE)
Butyrylcholinesterase (BChE)
Methylene blue
Toluidine blue
Chlorpromazine

DNA Photocleavage Activity

Certain phenothiazine derivatives have demonstrated the ability to induce DNA strand breaks upon photoirradiation. This activity is of significant interest for potential applications in photodynamic therapy. Research has shown that the photocleavage efficiency can vary depending on the specific derivative. For instance, some studies have found that the process occurs predominantly at Guanine and Cytosine residues of the DNA. The mechanism is often attributed to an efficient electron transfer between the nucleotide and the radical cations of the phenothiazines, which are formed through photoionization. researchgate.net It has been observed that in some cases, the presence of oxygen does not alter the efficiency of the photocleavage, suggesting that singlet oxygen may not be involved in the mechanism. researchgate.net

Targeted Drug Delivery Research

The development of effective drug delivery systems is a crucial aspect of cancer therapy. Researchers have explored the use of nanoparticles, such as nanospheres and micelles, to deliver phenothiazine derivatives for cancer treatment. nih.gov In one study, micelles demonstrated significantly higher drug-loading capacity and a more efficient drug release process compared to nanospheres. nih.gov For example, after 24 hours, micelles released a substantial percentage of the drug, a process that was negligible for nanospheres even after 30 days. nih.gov This highlights the critical role of the drug carrier in influencing the cytotoxic potential of the therapeutic agent against cancer cells. nih.gov The morphology of these nanoparticles, such as a regular spherical shape, was not significantly affected by the type of phenothiazine derivative loaded. nih.gov

Anthelmintic Properties

Historically, phenothiazine itself was utilized as an anthelmintic agent to treat parasitic worm infections in both livestock and humans. wikipedia.org However, its application for this purpose has largely been superseded by newer and more effective chemicals. wikipedia.org Phenothiazine was also used as a veterinary medication to control larvae of horn flies and face flies. nih.gov

Anti-inflammatory and Analgesic Agents

The potential anti-inflammatory and analgesic properties of phenothiazine derivatives have been a subject of clinical investigation. However, the findings have been mixed. Double-blind clinical trials reviewing the use of certain phenothiazines as analgesics or to potentiate other analgesics did not find significant pain-relieving properties for compounds like promethazine (B1679618) and promazine. nih.gov While one derivative, methotrimeprazine, was found to have analgesic properties, many of the studies had design or data deficiencies. nih.gov Due to a lack of conclusive data supporting their analgesic activity and the potential for adverse effects, the use of phenothiazines for pain management is generally discouraged. nih.gov

Antioxidant Properties

Phenothiazine and its derivatives are well-recognized for their antioxidant capabilities, which are of great interest for their potential therapeutic applications in conditions related to oxidative stress. researchgate.netnih.gov The core mechanism of their antioxidant effect is believed to be their ability to donate electrons. nih.gov These compounds can inhibit lipid peroxidation and oxidative stress, which are key factors in numerous diseases, including neurodegenerative disorders. nih.gov

The antioxidant activity of phenothiazine derivatives is frequently evaluated using in vitro radical scavenging assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS) assays. researchgate.netresearchgate.net These tests measure the ability of the compounds to neutralize stable free radicals. nih.govmdpi.com Studies have demonstrated that several synthesized phenothiazine derivatives exhibit significant antioxidant activity in these assays, with some showing higher potency than standard antioxidants like ascorbic acid and Trolox. researchgate.netresearchgate.net The scavenging activity is often concentration-dependent. mdpi.com The mechanism can involve either hydrogen atom transfer (HAT) or single electron transfer (SET) to the radical. nih.gov

Table 1: Antioxidant Activity of Phenothiazine Derivatives in Radical Scavenging Assays

AssayPrincipleObservationReference
DPPH Measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, resulting in a color change.Several phenothiazine derivatives have shown significant, concentration-dependent radical scavenging activity, sometimes exceeding that of standard antioxidants. researchgate.netresearchgate.netnih.govmdpi.com
ABTS Measures the ability of a compound to scavenge the ABTS radical cation.Phenothiazine derivatives have demonstrated notable activity in this assay, indicating their capacity to neutralize free radicals. researchgate.netresearchgate.net

This table is for illustrative purposes and synthesizes general findings from the cited sources.

The oxidation of low-density lipoproteins (LDL) is a key event in the development of atherosclerosis. nih.gov Phenothiazine derivatives have been investigated for their ability to inhibit this process. researchgate.net In vitro studies have shown that certain phenothiazine derivatives can effectively inhibit the copper-catalyzed oxidation of human LDL. nih.gov The antioxidant properties of the non-alcoholic components of red wine, which include phenolic compounds, have been shown to be potent in protecting LDL from oxidation. nih.govresearchgate.net The inhibition of LDL oxidation is a crucial area of research for preventing cardiovascular diseases. researchgate.net

Structure Activity Relationship Sar Studies

Influence of Substituents on Pharmacological Efficacy

The type and position of substituents on the phenothiazine (B1677639) ring system are critical determinants of pharmacological potency and selectivity. Research has consistently shown that substitution at the 2-position of the phenothiazine nucleus with an electron-withdrawing group significantly enhances antipsychotic activity. youtube.comslideshare.netslideshare.net This is a cornerstone of phenothiazine SAR. For instance, the presence of a chlorine or trifluoromethyl group at C2 is a common feature in many potent neuroleptic drugs. nih.gov

Conversely, substitutions at positions 1, 3, and 4 of the phenothiazine ring generally lead to a decrease in antipsychotic efficacy. youtube.comslideshare.net Substitution at the 1-position, in particular, is thought to interfere with the side chain's ability to adopt the necessary conformation for receptor binding. slideshare.net While substitution at the 3-position can offer a modest increase in activity compared to an unsubstituted ring, it is not as effective as substitution at the 2-position. youtube.comslideshare.net The potency of substituents at the 2-position generally follows the order: CF₃ > SCH₃ > COCH₃ > C₃H₇CO > H > OH. cutm.ac.in

The nature of the amino group in the side chain is also paramount. For maximum antipsychotic activity, a tertiary amino group is required; primary and secondary amines are less potent. slideshare.netcutm.ac.in Furthermore, alkylation of this nitrogen with groups larger than a methyl group tends to diminish antipsychotic activity. cutm.ac.in

Table 1: Influence of Ring Substituents on Antipsychotic Activity

Position of Substitution Type of Substituent Effect on Antipsychotic Activity Reference
2 Electron-withdrawing (e.g., -Cl, -CF₃) Increases activity youtube.comslideshare.netslideshare.net
1 Any Reduces activity youtube.comslideshare.net
3 Any Increases activity (less than C2) youtube.comslideshare.net
4 Any Reduces activity youtube.comslideshare.net

Impact of Chain Length on Biological Activity

The length and nature of the side chain attached to the nitrogen atom at position 10 of the phenothiazine core are crucial for biological activity. A consistent finding in SAR studies is that a three-carbon chain separating the nitrogen of the phenothiazine ring and the terminal nitrogen of the side chain is optimal for maximum antipsychotic potency. youtube.comslideshare.netcutm.ac.in Any deviation, either shortening or lengthening this propyl chain, results in a significant decrease in neuroleptic activity. slideshare.netyoutube.com

Derivatives with a two-carbon side chain often exhibit different pharmacological profiles, with a notable increase in antihistaminic and anticholinergic activities at the expense of antipsychotic effects. slideshare.net For example, promethazine (B1679618), which has a two-carbon chain, is a potent antihistamine. nih.gov Branching of the alkyl side chain, particularly at the β-position with a small methyl group, also decreases antipsychotic potency while enhancing antihistaminic activity. youtube.comcutm.ac.in

The composition of the side chain itself also plays a role. Side chains incorporating a piperazine (B1678402) ring are generally associated with the greatest potency and highest pharmacological selectivity among antipsychotic phenothiazines. youtube.com The presence of a hydroxyl group on the side chain can also influence activity, with studies showing that a hydroxyethyl (B10761427) group on a piperazine or piperidine (B6355638) ring can substantially increase activity. nih.govcutm.ac.in However, the introduction of large or polar groups like phenyl or hydroxyl directly on the side chain can lead to a loss of tranquilizing activity. youtube.com

Table 2: Effect of Side Chain Length on Pharmacological Activity

Side Chain Length (Number of Carbons) Primary Pharmacological Activity Reference
2 Antihistaminic/Anticholinergic slideshare.net
3 Antipsychotic (Optimal) youtube.comslideshare.netcutm.ac.in
4+ Decreased Antipsychotic slideshare.netyoutube.com

Modifications at the Phenothiazine Core and their Specificity

Altering the fundamental tricyclic structure of the phenothiazine core can lead to compounds with novel biological activities and specificities. The synthesis of new derivatives often involves not just substitution on the existing rings but also the fusion of additional rings or the replacement of the core heteroatoms. researchgate.netnih.gov

One significant modification is the introduction of pyridine (B92270) rings in place of the benzene (B151609) rings, leading to dipyridothiazines. mdpi.com These modified scaffolds have shown impressive anticancer activity, with the location of the nitrogen atoms within the tricyclic system being a key determinant of their potency. mdpi.com Some N-unsubstituted dipyridothiazines have been identified as highly potent anticancer agents, indicating that the core structure itself is crucial for this activity. mdpi.com

Replacing the heteroatoms within the phenothiazine core also has a profound impact on the molecule's properties. For instance, replacing the nitrogen atom with another sulfur atom results in thianthrene (B1682798) derivatives, which maintain a bent spatial arrangement. mdpi.com Oxidation of the sulfur atom at position 5 to a sulfoxide (B87167) or sulfone is a common metabolic pathway but generally leads to a decrease in antipsychotic activity. cutm.ac.in These core modifications highlight the versatility of the phenothiazine scaffold in generating compounds with a wide spectrum of biological targets beyond their traditional use in psychiatry, including anticancer, antimicrobial, and anti-inflammatory applications. researchgate.netmdpi.comresearchgate.net

Correlation between Molecular Structure and Optoelectronic Properties

The unique "butterfly" conformation of the phenothiazine molecule, where the benzene rings are folded along the sulfur-nitrogen axis, is a key determinant of its optoelectronic properties. rsc.org This non-planar structure helps to suppress the formation of intermolecular aggregates and excimers, which is beneficial for applications in organic electronics. rsc.orgacs.org The electron-rich sulfur and nitrogen heteroatoms contribute significantly to the excellent electron-donating character of the phenothiazine unit. rsc.org

The optoelectronic properties of phenothiazine derivatives can be precisely tuned through strategic structural modifications. rsc.orgresearchgate.net The "donor-acceptor" (D-A) approach, which involves attaching electron-withdrawing groups to the phenothiazine donor core, is a powerful strategy for creating materials with low bandgaps and tunable energy levels. rsc.orgrsc.org Covalent attachment of electron-withdrawing groups at the C-3 and C-7 positions is a common method to construct such D-A chromophores. rsc.org

Substitution at the N-10 position also influences the electronic properties; for example, N-10 substituted derivatives can typically only donate one electron, whereas C-3,7-disubstituted derivatives can be involved in two-electron reactions. rsc.org The introduction of a phenothiazine unit into conjugated polymers has been shown to raise the Highest Occupied Molecular Orbital (HOMO) energy level, thereby improving hole-injection and transport capabilities in optoelectronic devices. acs.org These structural modifications allow for the rational design of phenothiazine-based materials with tailored absorption, emission, and charge-carrying properties for use in organic solar cells, OLEDs, and sensors. rsc.orgrsc.org

Analytical Chemistry Applications of Phenothiazine Derivatives

Redox Indicators in Potentiometric Titrations

N-substituted phenothiazine (B1677639) derivatives serve as excellent redox indicators in potentiometric and visual titrations due to their sharp and reversible color changes at the equivalence point. rsc.org The fundamental principle behind their function as indicators is the reversible one-electron oxidation of the phenothiazine nucleus to a intensely colored stable radical cation (phenothiazonium). nih.gov

The titration of various substances, such as hydroquinone, Metol (N-methyl-4-aminophenol sulphate), and ascorbic acid, has been successfully demonstrated using N-bromosuccinimide as the titrant with phenothiazine indicators. rsc.org In these titrations, the indicators exhibit a distinct color change from colorless or faint yellow to red or orange at the endpoint. Similarly, several phenothiazine derivatives have been proposed as effective redox indicators in cerimetry for the titration of iron(II), uranium(IV), and hydroquinone, among others, offering advantages over some existing indicators. osti.gov

In non-aqueous media, such as chloroform (B151607), phenothiazine compounds can be titrated potentiometrically with a standard solution of bromine. nih.gov The redox reaction involves the oxidation of the phenothiazine ring to the phenothiazonium free radical. nih.gov The endpoint is detected using a platinum indicator electrode. This method has been applied to the determination of drugs like promethazine (B1679618) and chlorpromazine (B137089) in pharmaceutical formulations. nih.gov Another study utilized tetrabutylammonium (B224687) periodate (B1199274) in chloroform for the oxidimetric titration of phenothiazine derivatives, again detected potentiometrically. nih.gov This method showed a relative standard deviation of about 1-1.5% for the determination of 5 mg samples of phenothiazines. nih.gov

The transition potentials of these indicators, which are a measure of their redox potential at the point of color change, are crucial for their selection for a specific titration. These potentials are determined for various phenothiazine derivatives under different acidic conditions (e.g., hydrochloric, sulfuric, and acetic acid). rsc.orgosti.gov

Table 1: Selected Phenothiazine Derivatives as Redox Indicators

Indicator Titrant Analyte(s) Reference
Butaperazine dimaleate N-bromosuccinimide Hydroquinone, Metol, Ascorbic acid rsc.org
Trifluoperazine dihydrochloride N-bromosuccinimide Hydroquinone, Metol, Ascorbic acid rsc.org
Promethazine hydrochloride Cerium(IV) sulfate Iron(II), Molybdenum(V), Uranium(IV) osti.gov
Prochlorperazine maleate Cerium(IV) sulfate Hydroquinone, Metol, Ascorbic acid osti.gov

Spectrophotometric Analysis

Spectrophotometry is a widely used technique for the determination of phenothiazine derivatives, primarily in pharmaceutical analysis. These methods are typically simple, rapid, and sensitive, relying on the formation of colored species that can be quantified using a spectrophotometer. consensus.appresearchgate.net

A common approach involves the oxidation of the phenothiazine nucleus into a red-colored semiquinonoid radical cation. researchgate.net Various oxidizing agents can be employed to achieve this transformation. For instance, a method has been developed based on the reaction of phenothiazines with potassium iodate (B108269), followed by the reaction of the liberated iodine with leuco crystal violet (LCV) to produce a colored species measured at 598 nm. researchgate.net Another method uses 1% iodic acid in a sulfuric or phosphoric acid medium to generate the colored radical. researchgate.net Hexacyanoferrate(III) in a sulfuric acid medium has also been used as an oxidant. researchgate.net

Difference spectrophotometry offers a more specific approach. This technique is based on the absorbance of the sulfoxide (B87167) derivative of the drug relative to the un-derivatized drug. nih.gov The sulfoxide is formed quantitatively by adding peroxyacetic acid. This method is highly specific for the intact drug, even in the presence of its oxidative decomposition products. nih.gov

These spectrophotometric methods are validated for linearity, precision, and accuracy and are successfully applied to the analysis of phenothiazine derivatives in both pure forms and pharmaceutical dosage forms like tablets, with recoveries often in the range of 96% to 103%. consensus.appresearchgate.net

Table 2: Examples of Spectrophotometric Methods for Phenothiazine Derivatives

Phenothiazine Derivative Reagent(s) λmax (nm) Linearity Range (µg/mL) Reference
Promethazine HCl Potassium iodate / LCV 598 0.05 - 4.0 researchgate.net
Chlorpromazine HCl Potassium iodate / LCV 598 0.02 - 2.0 researchgate.net
Triflupromazine HCl Potassium iodate / LCV 598 0.05 - 5.0 researchgate.net
Prochlorperazine Potassium iodate / LCV 598 0.1 - 8.0 researchgate.net

HPLC and UPLC Method Development for Analysis and Isolation

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for the separation, identification, and quantification of phenothiazine derivatives and their related impurities in complex mixtures, such as pharmaceutical formulations. nih.govnih.gov The primary goal during method development is to achieve adequate resolution between all components of interest in a reasonable analysis time. core.ac.uk

The development of a robust HPLC or UPLC method involves a systematic optimization of several parameters: core.ac.uklabrulez.com

Stationary Phase (Column): Reversed-phase columns, such as C18 (e.g., Inertsil ODS-3V) or Charged Surface Hybrid (CSH) columns, are commonly used. The choice of stationary phase significantly impacts selectivity. nih.govlabrulez.com

Mobile Phase: The composition of the mobile phase, typically a mixture of an aqueous buffer and an organic modifier (like acetonitrile (B52724) or methanol), is a critical factor. labrulez.com Adjusting the pH of the aqueous phase is crucial as it affects the ionization state and thus the retention of the analytes. nih.gov For instance, an acidic mobile phase (e.g., pH 3.5) is often selected based on the pKa values of phenothiazine derivatives. nih.gov

Detection: Diode Array Detection (DAD) or UV detection is frequently employed, with the wavelength set to capture the absorbance maxima of the target compounds (e.g., 230 nm). nih.gov

Other Parameters: Flow rate and column temperature are also adjusted to optimize separation efficiency and analysis time.

UPLC, by using smaller particle size columns (typically <2 µm), offers faster analysis times and improved resolution compared to traditional HPLC. researchgate.net These methods are validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure they are suitable for their intended purpose, such as quality control of pharmaceutical products. nih.govnih.gov

Table 3: General Parameters in HPLC/UPLC Method Development for Phenothiazines

Parameter Typical Choices/Ranges Purpose Reference
Column Reversed-Phase C18, C8, CSH Provides retention based on hydrophobicity nih.govlabrulez.com
Mobile Phase A Aqueous buffer (e.g., phosphate) Controls pH, influences analyte ionization nih.gov
Mobile Phase B Acetonitrile, Methanol Organic modifier to elute analytes labrulez.com
pH 2.5 - 7.0 (often acidic) Optimizes retention and peak shape nih.gov
Flow Rate 0.2 - 1.5 mL/min Affects analysis time and efficiency nih.gov
Temperature 25 - 45 °C Influences viscosity and selectivity researchgate.net

| Detection | UV/DAD (e.g., 230 nm, 254 nm) | Quantifies analytes based on light absorbance | nih.gov |

Electropolymerization into Conductive Polymers for Biosensors and Fuel Cells

Phenothiazine and its derivatives can be electrochemically polymerized to form stable, electroactive polymer films on electrode surfaces. researchgate.netnih.gov This process, known as electropolymerization, is typically carried out by applying a cycling potential (cyclic voltammetry) to an electrode immersed in a solution containing the phenothiazine monomer. researchgate.net The resulting polymer films possess valuable properties, including high electrochemical activity, stability, and the ability to mediate electron transfer, making them ideal for applications in biosensors and enzymatic biofuel cells (EBFCs). nih.govacs.org

In the field of biosensors , these electropolymerized phenothiazine (poly-phenothiazine) films serve as an effective matrix for immobilizing biomolecules and transducing a biological recognition event into a measurable electrical signal. nih.gov For example, a photoelectrochemical (PEC) sensor for the pesticide chlorpyrifos (B1668852) was developed using a phenothiazine polymer film on an indium tin oxide (ITO) electrode. nih.gov The positively charged polymer electrostatically binds negatively charged cadmium sulfide (B99878) quantum dots (CdS QDs). The presence of the target analyte inhibits an enzyme reaction, altering the surface charge and leading to a measurable change in the photocurrent. nih.gov Similarly, poly-phenothiazine layers have been used in the development of impedimetric DNA sensors. nih.gov

In the context of enzymatic biofuel cells (EBFCs) , which use enzymes to convert chemical energy into electrical energy, poly-phenothiazine derivatives can act as redox mediators. They facilitate electron transfer between the active site of an enzyme and the electrode surface. acs.org Multicopper oxidase (MCO) enzymes, used for the efficient reduction of oxygen at the cathode of an EBFC, can be effectively wired to the electrode using these conductive polymer films. acs.org The ability to create these films under mild, neutral pH conditions is a significant advantage over other conductive polymers like polyaniline, which require acidic conditions that can be detrimental to sensitive biomolecules like enzymes and DNA. nih.gov

The performance and morphology of the electropolymerized film can be controlled by adjusting parameters such as the monomer structure, potential scan rate, and number of cycles during electropolymerization. researchgate.netresearchgate.net

Future Research Directions

Exploration of Novel Phenothiazine-10-carbonyl chloride Derivatives

The synthesis of new derivatives from this compound is a primary area of future research. The reactivity of the carbonyl chloride group allows for the introduction of a wide array of functional groups, leading to compounds with tailored properties. cymitquimica.com Researchers are focused on creating novel phenothiazine (B1677639) derivatives with enhanced biological activities, such as anticancer, antimicrobial, and antipsychotic properties. nih.govscispace.com

Recent studies have demonstrated the synthesis of a large number of novel phenothiazine 10-carboxamides from intermediate PTZ 10-yl acyl chlorides. nih.govacs.org These efforts have yielded compounds with significant cytotoxic effects against cancer cell lines. nih.govacs.org The introduction of different substituents at various positions on the phenothiazine core can dramatically alter the biological activity of the resulting compounds. For instance, incorporating a chlorine atom at the 2-position of the phenothiazine ring has been shown to enhance certain biological activities. acs.org The synthesis of new C-substituted phenothiazine derivatives is also an active area of investigation. researchgate.net

Advanced Applications in Targeted Drug Delivery Systems

This compound and its derivatives are promising candidates for the development of advanced targeted drug delivery systems. The ability to functionalize the phenothiazine core allows for the attachment of targeting moieties, enabling the specific delivery of therapeutic agents to cancer cells or other diseased tissues. This targeted approach aims to enhance the efficacy of treatments while minimizing side effects. rsc.org

One strategy involves the development of pH-sensitive drug delivery systems. rsc.orgnih.gov These systems are designed to release their drug payload in the acidic microenvironment of tumors, thereby increasing the concentration of the drug at the target site. nih.gov Researchers are exploring the use of phenothiazine derivatives in the creation of nanocarriers for this purpose. nih.gov

Further Elucidation of Mechanism of Action in Biological Systems

A deeper understanding of how this compound derivatives exert their effects within biological systems is crucial for the development of more effective drugs. Future research will focus on identifying the specific molecular targets and signaling pathways that these compounds modulate.

It is known that phenothiazine derivatives can interact with a variety of biological targets, including enzymes and receptors. For example, they have been shown to inhibit calmodulin, an important enzyme in cellular signaling. They also display antagonistic activity towards dopamine (B1211576) receptors, which is the basis for their use as antipsychotic medications. nih.gov Furthermore, studies have indicated that phenothiazine derivatives can modulate cholinesterase activity, which is relevant for the treatment of Alzheimer's disease. nih.govacs.org The continued investigation into these mechanisms will provide valuable insights for rational drug design.

Design of More Potent Compounds through Computational Studies

Computational methods are playing an increasingly important role in the design of new and more potent phenothiazine-based drugs. Molecular modeling and docking studies can predict how different derivatives will interact with their biological targets, allowing researchers to prioritize the synthesis of the most promising compounds. nih.gov

These computational approaches help in understanding the structure-activity relationships (SAR) of phenothiazine derivatives. For example, computational studies have been used to design phenothiazine analogs with enhanced inhibitory activity against the acetylcholinesterase enzyme, a key target in Alzheimer's disease research. nih.gov By simulating the binding of different ligands to the active site of a target protein, researchers can identify the key structural features required for high-affinity binding. nih.gov This information is then used to guide the synthesis of new compounds with improved therapeutic potential.

Investigating Novel Photophysical Properties and Optoelectronic Applications

The unique electronic structure of the phenothiazine core gives rise to interesting photophysical properties, making its derivatives suitable for a range of optoelectronic applications. researchgate.netrsc.orgrsc.org The strong electron-donating character of phenothiazine promotes charge carrier mobility and luminescence. researchgate.net Future research will focus on the synthesis and characterization of new phenothiazine-based materials with tailored optical and electronic properties.

These materials are being investigated for use in:

Organic Light-Emitting Diodes (OLEDs): Phenothiazine derivatives can be used as hole-transporting materials in OLEDs. rsc.org

Solar Cells: They are also being explored as donor materials in organic solar cells (OSCs) and dye-sensitized solar cells (DSSCs). rsc.orgmanchester.ac.uk

Sensors: The fluorescent properties of some phenothiazine derivatives make them suitable for use as chemical sensors. rsc.org

Researchers are actively exploring how modifications to the phenothiazine structure, such as the introduction of different substituents, can influence the photophysical properties of the resulting materials. researchgate.netresearchgate.netacs.org

Development of Phenothiazine Hybrids with Dual Biological Activity

A promising strategy in drug discovery is the creation of hybrid molecules that combine the pharmacophores of two or more bioactive compounds. nih.govmdpi.com This molecular hybridization approach can lead to compounds with improved efficacy or dual biological activities. nih.govnih.gov Future research will focus on the design and synthesis of phenothiazine hybrids that target multiple disease pathways simultaneously.

For example, researchers have developed phenothiazine-dithiocarbamate hybrids that exhibit anticancer activity. nih.gov Other work has focused on creating hybrids with antibacterial, antifungal, and anti-inflammatory properties. nih.gov This approach offers the potential to develop new drugs that are more effective and less prone to the development of resistance.

Green Chemistry Approaches to Synthesis

The development of environmentally friendly methods for the synthesis of this compound and its derivatives is an important area of future research. Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances.

One approach is the use of continuous-flow synthesis, which can offer improved efficiency and safety compared to traditional batch processes. researchgate.net Researchers are also exploring the use of more benign solvents and catalysts to minimize the environmental impact of the synthesis process. The development of more sustainable synthetic routes will be crucial for the large-scale production of these important compounds.

Clinical Translation of Promising Derivatives

The journey of a promising phenothiazine derivative from the laboratory bench to a clinical setting is a complex, multi-stage process fraught with challenges. While preclinical studies, including those on derivatives of this compound, have shown significant potential in areas such as oncology and neurodegeneration, their successful clinical translation requires rigorous evaluation and strategic planning. This section outlines the critical future research directions necessary to bridge the gap between promising preclinical data and effective therapeutic application.

A primary hurdle in the clinical development of phenothiazine derivatives is the optimization of their pharmacological profiles. Many first-generation phenothiazines exhibit antipsychotic effects by antagonizing dopamine and serotonin (B10506) receptors. nih.govfrontiersin.orgnih.gov While beneficial for psychiatric disorders, these effects can be undesirable side effects when the therapeutic goal is, for example, anticancer activity. Future research must focus on medicinal chemistry efforts to modify the phenothiazine scaffold, a process for which this compound is a key starting material, to enhance the desired therapeutic activity while minimizing off-target effects. nih.govfrontiersin.orgnih.gov A notable example is the development of the novel phenothiazine analog, CWHM-974, which was designed to be significantly less potent against dopamine and serotonin receptors than its parent compound, fluphenazine (B1673473). nih.govfrontiersin.org This strategic modification allows for the investigation of its anticancer properties independently of its neurological effects.

A critical phase in the path to clinical trials is the comprehensive assessment of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives. mdpi.comresearchgate.net In silico and in vitro ADMET studies are essential early-stage evaluations that help predict the pharmacokinetic behavior of a drug candidate in the human body. mdpi.com These studies are crucial for identifying compounds with favorable drug-like properties and for weeding out those with potential liabilities, such as poor bioavailability or high toxicity, thus saving significant time and resources in the drug development pipeline.

Before a new drug candidate can be administered to humans, it must undergo a series of Investigational New Drug (IND)-enabling studies. criver.comallucent.com These studies are designed to provide the foundational data necessary to support the safety of the proposed clinical trial. Key components of an IND-enabling program include:

Pharmacology: To establish the efficacy of the drug.

Pharmacokinetics (PK): To understand how the drug is absorbed, distributed, metabolized, and excreted.

Toxicology: To determine the potential risks and to establish a safe starting dose for human trials. allucent.com

The successful completion of these studies is a prerequisite for obtaining authorization from regulatory bodies, such as the U.S. Food and Drug Administration (FDA), to initiate human testing.

The formulation of a drug product is another critical aspect of clinical translation. The physicochemical properties of phenothiazine derivatives can present formulation challenges, such as poor solubility. google.com Research into novel formulation strategies, including the use of techniques like pegylation, is necessary to improve the stability, bioavailability, and delivery of these compounds. nih.gov For instance, the development of improved formulations for fluphenazine HCl aims to enhance stability and reduce the clinical side effects associated with conventional formulations. google.com

While many phenothiazine derivatives have shown promise in preclinical models, only a limited number have advanced to human clinical trials for indications outside of their traditional use as antipsychotics. For example, thioridazine (B1682328) has completed a phase 1 clinical trial for the treatment of relapsed or refractory acute myeloid leukemia, and chlorpromazine (B137089) is being investigated in a phase 1 trial for newly diagnosed glioblastoma. nih.govfrontiersin.org In the realm of neurodegenerative diseases, a modified version of methylene (B1212753) blue, another phenothiazine derivative, known as LMTM, has undergone clinical trials for Alzheimer's disease, showing some potential for cognitive improvement. news-medical.net The outcomes of these and future clinical trials will be instrumental in validating the therapeutic potential of this class of compounds and in guiding the development of the next generation of phenothiazine-based therapies.

The future of phenothiazine derivatives in medicine hinges on a multidisciplinary approach that integrates medicinal chemistry, pharmacology, toxicology, and formulation science. By addressing the challenges of selectivity, ADMET properties, and formulation, and by rigorously evaluating promising candidates in well-designed clinical trials, the full therapeutic potential of derivatives from versatile precursors like this compound can be realized.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing phenothiazine-10-carbonyl chloride, and how can reaction efficiency be optimized?

  • Methodological Guidance :

  • Route 1 : React phenothiazine with phosgene (COCl₂) in anhydrous dichloromethane under nitrogen atmosphere at 0–5°C. Monitor progress via thin-layer chromatography (TLC) using silica gel plates and UV detection .
  • Route 2 : Use triphosgene as a safer alternative to phosgene. Conduct the reaction in tetrahydrofuran (THF) with catalytic pyridine to enhance selectivity. Optimize molar ratios (e.g., 1:1.2 phenothiazine to triphosgene) to minimize byproducts like 2-chlorophenothiazine .
  • Key Metrics : Yield improvements (>80%) require strict temperature control and inert conditions. Purity can be assessed via melting point (mp) comparison against literature values (e.g., 104°C for derivatives) .

Q. How should researchers characterize this compound to confirm structural integrity and purity?

  • Analytical Workflow :

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for diagnostic groups:
  • ¹H NMR : Aromatic protons (δ 6.8–7.5 ppm), carbonyl chloride (no direct proton signal).
  • ¹³C NMR : Carbonyl carbon (δ ~170 ppm) .
  • Infrared Spectroscopy (IR) : Confirm C=O stretch (~1770 cm⁻¹) and C-Cl bond (~750 cm⁻¹) .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with acetonitrile/water (70:30) mobile phase to detect impurities (e.g., residual phenothiazine, <2% threshold) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Computational Strategy :

  • Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to analyze electrophilicity at the carbonyl carbon. Compare activation energies for reactions with amines vs. alcohols .
  • Validate predictions experimentally: Synthesize derivatives (e.g., phenothiazine-10-carboxamides) and correlate reaction rates with computed electrophilicity parameters .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?

  • Conflict Resolution Framework :

  • Case Study : Discrepancies in ¹³C NMR carbonyl signals (δ 168–172 ppm) may arise from solvent polarity or hydrogen bonding. Re-run spectra in deuterated DMSO vs. CDCl₃ to assess solvent effects .
  • Collaborative Verification : Cross-validate data with independent labs using standardized protocols (e.g., Bruker AVANCE III HD 500 MHz instruments) .

Q. How can researchers mitigate side reactions during derivatization of this compound?

  • Byproduct Control :

  • Common Issues : Hydrolysis to phenothiazine-10-carboxylic acid in humid conditions. Use molecular sieves or anhydrous solvents (e.g., dried THF over sodium/benzophenone) .
  • Additive Screening : Introduce scavengers like triethylamine (TEA) to neutralize HCl byproducts, reducing undesired dimerization .

Q. What methodologies enable the study of this compound’s stability under varying storage conditions?

  • Stability Protocol :

  • Accelerated Degradation Studies : Store samples at 40°C/75% relative humidity (ICH Q1A guidelines). Monitor degradation via HPLC every 7 days for 4 weeks.
  • Kinetic Analysis : Plot degradation rates (zero/first-order) to extrapolate shelf-life. Use Arrhenius equation to predict stability at 25°C .

Data Presentation and Reproducibility

Q. How should researchers document experimental procedures for reproducibility in publications?

  • Reporting Standards :

  • Full Synthesis Details : Include molar ratios, solvent purity (e.g., ≥99.9%), and equipment specifications (e.g., Schlenk line for air-sensitive reactions) .
  • Supplementary Data : Provide raw NMR/Fourier-transform infrared (FTIR) spectra and chromatograms in supporting information. Label peaks with δ values and integration ratios .

Q. What statistical approaches are appropriate for analyzing biological activity data of this compound derivatives?

  • Bioassay Design :

  • Use dose-response curves (e.g., IC₅₀ values) with ≥3 biological replicates. Apply ANOVA with post-hoc Tukey tests to compare efficacy across derivatives .
  • Address outliers using Grubbs’ test (α=0.05) and report confidence intervals for key parameters .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling this compound?

  • Risk Mitigation :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for all manipulations due to potential HCl release .
  • Emergency Procedures : Neutralize spills with sodium bicarbonate and dispose of waste per local regulations (e.g., EPA guidelines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenothiazine-10-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
Phenothiazine-10-carbonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.